molecular formula C3H7NO4S B170225 3-(Aminosulfonyl)propanoic acid CAS No. 15441-10-8

3-(Aminosulfonyl)propanoic acid

Cat. No.: B170225
CAS No.: 15441-10-8
M. Wt: 153.16 g/mol
InChI Key: GORVWJURYPIBBC-UHFFFAOYSA-N
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Description

3-(Aminosulfonyl)propanoic acid is a useful research compound. Its molecular formula is C3H7NO4S and its molecular weight is 153.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-sulfamoylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO4S/c4-9(7,8)2-1-3(5)6/h1-2H2,(H,5,6)(H2,4,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORVWJURYPIBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617302
Record name 3-Sulfamoylpropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15441-10-8
Record name 3-Sulfamoylpropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-sulfamoylpropanoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Aminosulfonyl)propanoic Acid (CAS 15441-10-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Aminosulfonyl)propanoic acid, also known as 3-sulfamoylpropanoic acid, with CAS number 15441-10-8, is an organic building block with potential applications in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities and mechanisms of action. While direct experimental data on the biological functions of this specific compound are limited in publicly available literature, this guide draws insights from the well-established activities of structurally related sulfonamides and propanoic acid derivatives. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this molecule.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3][4][5][6][7]

PropertyValue
CAS Number 15441-10-8
Molecular Formula C₃H₇NO₄S
Molecular Weight 153.16 g/mol [1][3][6][7]
IUPAC Name 3-sulfamoylpropanoic acid[2][8]
Synonyms 3-sulfamoylpropanoic acid[1][8]
Appearance White to off-white solid[4]
Boiling Point 407.8 °C at 760 mmHg[4]
Density 1.572 g/cm³[4]
pKa 4.07 (Predicted)[4]
SMILES O=S(=O)(N)CCC(=O)O[2][6]
InChI InChI=1S/C3H7NO4S/c4-9(7,8)2-1-3(5)6/h1-2H2,(H,5,6)(H2,4,7,8)[2][4][6]

Synthesis

A documented method for the synthesis of this compound involves the hydrolysis of a precursor compound.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • Precursor Compound (Assumed to be the corresponding ester or other hydrolyzable derivative)

  • Potassium Hydroxide (KOH)

  • Water

  • 10% Hydrochloric Acid (HCl)

  • Acetone

Procedure:

  • An aqueous solution of potassium hydroxide (6.71 g, 0.120 mol) in 50 mL of water is added to a solution of the precursor compound (10 g, 0.066 mol) in 50 mL of water.

  • The reaction mixture is refluxed for 1 hour.

  • After reflux, the mixture is cooled to room temperature.

  • The pH of the solution is adjusted to 2-3 by the addition of 10% HCl.

  • The acidified solution is evaporated to dryness under vacuum.

  • Acetone (150 mL) is added to the resulting residue, and the mixture is stirred for 30 minutes.

  • The solid residue is filtered off and washed with an additional 100 mL of acetone.

  • The filtrate is collected and evaporated under vacuum to yield the colorless crystalline product, this compound.

  • The product is dried in the air to a constant weight.

Synthesis_Workflow Precursor Precursor Compound in Water Reaction Reflux for 1 hour Precursor->Reaction KOH Aqueous KOH KOH->Reaction Cooling Cool to Room Temperature Reaction->Cooling Acidification Add 10% HCl (pH 2-3) Cooling->Acidification Evaporation1 Evaporate to Dryness Acidification->Evaporation1 Acetone_Addition Add Acetone and Stir Evaporation1->Acetone_Addition Filtration Filter and Wash with Acetone Acetone_Addition->Filtration Evaporation2 Evaporate Filtrate Filtration->Evaporation2 Product This compound Evaporation2->Product

Synthesis workflow for this compound.

Potential Biological Activities and Mechanisms of Action

Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding pharmacophore found in numerous carbonic anhydrase inhibitors. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[10] A structurally similar compound, 3-(4-sulfamoylphenyl)propanoic acid, has been investigated as a potential carbonic anhydrase inhibitor for reducing intraocular pressure in glaucoma.[2] It is plausible that this compound could also exhibit inhibitory activity against various carbonic anhydrase isoforms.

Carbonic_Anhydrase_Inhibition Molecule This compound (Hypothesized) Inhibition Inhibition Molecule->Inhibition CA Carbonic Anhydrase (CA) Enzyme CA->Inhibition Effect Modulation of Physiological Processes (e.g., pH regulation, fluid secretion) Inhibition->Effect

Hypothesized inhibition of carbonic anhydrase.
Antimicrobial Activity

Propanoic acid and its derivatives are known to possess antimicrobial properties.[11] For instance, they can suppress the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi.[11] Furthermore, numerous sulfonamide-containing compounds have been synthesized and evaluated as potential antimicrobial agents.[6][8][12][13][14] The combination of the sulfonamide and propanoic acid moieties in this compound suggests it could be a starting point for the development of novel antimicrobial drugs.

Other Potential Therapeutic Areas

The sulfonamide functional group is a versatile scaffold in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including:

  • Anticonvulsant effects [10]

  • Anti-inflammatory properties [15]

  • Anticancer activity [10][16]

  • Diuretic effects

Derivatives of sulfamic acid have also been explored as inhibitors of human nucleotide pyrophosphatase/phosphodiesterases (h-NTPDases) and human protein tyrosine phosphatase beta (HPTPβ), which are targets for various diseases.[4][5]

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.

Hazard Statements: [2][10]

  • H301/H302: Toxic/Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Precautionary Statements: [2][10]

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10]

Conclusion

This compound (CAS 15441-10-8) is a chemical compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. While direct biological data for this molecule is currently limited, its structural relationship to well-known pharmacologically active classes, such as sulfonamides and propanoic acid derivatives, provides a strong rationale for its exploration as a scaffold for novel therapeutics. This guide has summarized the available physicochemical data, provided a detailed synthesis protocol, and outlined potential areas of biological activity based on analogous structures. It is hoped that this compilation of information will facilitate future research into the properties and applications of this promising compound.

References

A Technical Guide to the Physicochemical Properties of 3-(Aminosulfonyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Aminosulfonyl)propanoic acid, a key building block in medicinal chemistry, plays a significant role as an intermediate in the synthesis of a variety of pharmaceutical agents. Its molecular structure, incorporating both a carboxylic acid and a sulfonamide group, imparts specific physicochemical characteristics that are crucial for its application in drug design and development. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, details standard experimental protocols for their determination, and illustrates its role in the pharmaceutical synthesis workflow.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that several of these values are predicted based on computational modeling, as experimentally determined data is not consistently available in published literature.

PropertyValueSource
Molecular Formula C₃H₇NO₄S
Molecular Weight 153.16 g/mol
Appearance White to off-white solid
Predicted Boiling Point 407.8 ± 47.0 °C
Predicted Density 1.572 g/cm³
Predicted pKa 4.07 ± 0.10
Storage Conditions Sealed in a dry place at room temperature.

Experimental Protocols

Standardized experimental protocols are essential for the accurate determination of the physicochemical properties of any compound. The following sections detail the general methodologies for measuring key parameters of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.

Protocol:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first liquid appears is recorded as the onset of melting.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

  • The melting point is reported as a range from the onset to the completion temperature.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the pKa of the carboxylic acid group is a key parameter influencing its ionization state at different pH values.

Protocol (Potentiometric Titration):

  • A precisely weighed sample of this compound is dissolved in a known volume of deionized water.

  • A calibrated pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, known increments.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the titration curve as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its application in drug formulation and synthesis.

Protocol (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed flask.

  • The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered to remove the undissolved solid.

  • The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Role in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of more complex pharmaceutical molecules, particularly those containing a sulfonamide moiety. The presence of both a carboxylic acid and a sulfonamide group allows for versatile chemical modifications.

The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent use as a pharmaceutical intermediate.

G cluster_synthesis Synthesis of this compound cluster_application Application as a Pharmaceutical Intermediate precursor Precursor Compound reaction Reflux Reaction precursor->reaction reagents Potassium Hydroxide in Water reagents->reaction product This compound reaction->product Hydrolysis intermediate This compound modification Chemical Modification (e.g., Amide Coupling) intermediate->modification api Active Pharmaceutical Ingredient (API) (e.g., Sulfonamide Drug) modification->api

Caption: Synthetic workflow of this compound and its use as an intermediate.

This workflow highlights the synthesis of this compound from a precursor compound, followed by its chemical modification to produce an active pharmaceutical ingredient (API). The versatility of its functional groups makes it a valuable component in the development of drugs with potential anticonvulsant, diuretic, or enzyme inhibitory activities.

3-(Aminosulfonyl)propanoic acid structural formula and analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Aminosulfonyl)propanoic Acid

Introduction

This compound is an organic compound that serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its bifunctional nature, containing both a sulfonic acid amide (sulfonamide) group and a carboxylic acid group, allows for versatile chemical modifications. This guide provides a comprehensive overview of its structural formula, chemical properties, synthesis, and its role in the development of bioactive molecules.

Structural Formula and Chemical Properties

This compound is a relatively small molecule with the empirical formula C₃H₇NO₄S.[1][2] The presence of both acidic (carboxylic acid and sulfonamide N-H) and basic (amino) functional groups influences its chemical and physical properties.

Chemical Structure

Caption: 2D Structural Formula of this compound.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₃H₇NO₄S[1][2]
Molecular Weight 153.16 g/mol [1][2]
Appearance White to off-white solid[3]
pKa 4.07 ± 0.10 (Predicted)[3]
Density 1.572 g/cm³ (Predicted)[3]
Storage Temperature Room Temperature (Sealed in dry)[3]
SMILES String NS(=O)(CCC(O)=O)=O
InChI Key GORVWJURYPIBBC-UHFFFAOYSA-N

Synthesis Protocols

The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the hydrolysis of a precursor under basic conditions.

Example Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Compound_3 Compound 3 (Precursor) KOH_solution Aqueous Potassium Hydroxide (KOH) Reflux Reflux for 1 hour KOH_solution->Reflux Cooling Cool to Room Temp. Reflux->Cooling Acidification Acidify with 10% HCl (pH 2-3) Cooling->Acidification Evaporation1 Evaporate to Dryness Acidification->Evaporation1 Acetone_Wash Stir with Acetone (30 min) Evaporation1->Acetone_Wash Filtration Filter to remove residue Acetone_Wash->Filtration Evaporation2 Evaporate filtrate Filtration->Evaporation2 Final_Product This compound (Colorless crystalline product) Evaporation2->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

A representative synthesis is described as follows[1]:

  • A solution of the precursor, compound 3 (10 g, 0.066 mol), is prepared in 50 mL of water.

  • An aqueous solution of potassium hydroxide (6.71 g, 0.120 mol) in 50 mL of water is added to the precursor solution.

  • The reaction mixture is heated to reflux and maintained for 1 hour.

  • After reflux, the mixture is cooled to room temperature.

  • The solution is then acidified by the addition of 10% hydrochloric acid until a pH of 2-3 is reached.

  • The acidified mixture is concentrated under vacuum to dryness.

  • Acetone (150 mL) is added to the resulting residue, and the suspension is stirred for 30 minutes.

  • The solid residue is removed by filtration and washed with an additional 100 mL of acetone.

  • The filtrate is collected and concentrated under vacuum to yield the final product as colorless crystals, which are then dried.

Role in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those based on the sulfonamide scaffold.[4] Its structure allows for modifications at both the carboxylic acid and sulfonamide moieties, enabling the generation of diverse chemical libraries for screening.

Derivatives of this compound have been investigated for a range of biological activities:

  • Enzyme Inhibition: The sulfonamide group is a well-known zinc-binding group, making it a common feature in the design of metalloenzyme inhibitors.

  • Antimicrobial Agents: Novel derivatives of similar propanoic acid structures have shown promising antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[5][6]

  • Anticancer Candidates: Recent studies have explored 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a similar structural backbone, for their anticancer and antioxidant properties.[7]

The logical flow from a core chemical scaffold like this compound to a potential drug candidate is a fundamental concept in medicinal chemistry.

Conceptual Drug Discovery Pathway

Drug_Discovery_Pathway Modification Chemical Modification (e.g., Amidation, Esterification) Library Compound Library Generation Modification->Library Diversity Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate Signaling_Pathway Interaction with Signaling Pathways Candidate->Signaling_Pathway

Caption: Role of this compound as a scaffold in a drug discovery workflow.

Conclusion

This compound is a compound of significant interest to researchers in medicinal chemistry and drug development. Its straightforward synthesis and versatile chemical handles make it an ideal starting point for the creation of novel therapeutic agents. The continued exploration of derivatives based on this scaffold holds promise for the discovery of new drugs targeting a wide range of diseases.

References

Navigating the Solubility Landscape of 3-(Aminosulfonyl)propanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Physicochemical Properties of 3-(Aminosulfonyl)propanoic Acid: An Overview

Understanding the inherent properties of this compound is the first step in predicting its solubility behavior. Key physicochemical parameters, while not extensively detailed in the literature, can be inferred from its structure. The presence of a carboxylic acid group and a sulfonamide group suggests that the molecule possesses both hydrogen bond donor and acceptor capabilities, indicating a potential for solubility in polar solvents. The overall polarity of the molecule will significantly influence its interaction with various organic solvents.

Solubility of Structurally Related Sulfonamides: A Reference Point

While specific quantitative data for this compound is scarce, the solubility of other sulfonamides in various organic solvents has been documented. This data, summarized in Table 1, can provide valuable insights into the potential solubility characteristics of this compound. Researchers can use this information to select appropriate solvents for initial screening studies. For instance, studies have reported the solubility of various sulfonamides in solvents like methanol, ethanol, acetone, and dioxane[1][2][3].

Table 1: Solubility of Selected Sulfonamides in Various Organic Solvents at 25°C (298.15 K)

SulfonamideSolventSolubility (mol/L)Reference
SulfadiazineDioxane-Water mixturesVariable (Bell-shaped profile)[1]
SulfisomidineDioxane-Water mixturesVariable (Bell-shaped profile)[1]
SulfathiazoleDimethylacetamide, Glycerol, Water mixturesVariable[1]
SulfamethoxazoleDimethylacetamide, Glycerol, Water mixturesVariable[1]
SulphamethoxazoleMethanolData not specified[3]
SulphamethoxazoleEthanolData not specified[3]
Sulphamethoxazole1-PropanolData not specified[3]
SulphamethoxazoleAcetoneData not specified[3]
SulphamethoxazoleChloroformData not specified[3]
SulphisoxazoleMethanolData not specified[3]
SulphisoxazoleEthanolData not specified[3]
Sulphisoxazole1-PropanolData not specified[3]
SulphisoxazoleAcetoneData not specified[3]
SulphisoxazoleChloroformData not specified[3]
SulphasalazineMethanolData not specified[3]
SulphasalazineEthanolData not specified[3]
Sulphasalazine1-PropanolData not specified[3]
SulphasalazineAcetoneData not specified[3]
SulphasalazineChloroformData not specified[3]

Note: This table is intended as a reference and highlights the types of solvents in which sulfonamides have been studied. For precise quantitative data, readers are encouraged to consult the cited literature.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most widely accepted and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method[4][5][6][7]. This protocol involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period, followed by the separation of the saturated solution and quantification of the dissolved solute.

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium is reached.

    • Agitate the mixture at a constant temperature using a mechanical shaker or orbital incubator. The equilibration time can vary depending on the compound and solvent but is typically 24 to 72 hours.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Separate the saturated supernatant from the undissolved solid. This can be achieved through centrifugation followed by careful decantation or by filtration using a syringe filter with a membrane compatible with the organic solvent (e.g., PTFE).

  • Quantification of Dissolved Solute:

    • Accurately dilute the saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted solution using a validated analytical technique.

Analytical Techniques for Quantification:

Several analytical methods can be employed for the accurate quantification of sulfonamides in solution[1][8][9]. The choice of technique will depend on the concentration of the analyte and the presence of interfering substances.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for the quantification of sulfonamides. A suitable stationary phase (e.g., C18) and mobile phase should be chosen to achieve good separation and peak shape. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for this compound.

  • UV-Visible Spectroscopy: This technique can be a simpler and faster alternative to HPLC if the compound has a distinct chromophore and there are no interfering substances in the solvent. A calibration curve of absorbance versus concentration should be prepared to determine the concentration of the unknown sample.

Visualizing the Workflow and Theoretical Concepts

To aid in the understanding of the experimental process and theoretical underpinnings of solubility, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess agitate Agitate at Constant Temperature (24-72h) add_excess->agitate centrifuge_filter Centrifuge or Filter agitate->centrifuge_filter quantify Quantify Solute (e.g., HPLC, UV-Vis) centrifuge_filter->quantify end End quantify->end hildebrand_concept cluster_solute Solute cluster_solvent Solvent solute This compound (Solubility Parameter δ₂) interaction Solute-Solvent Interaction solute->interaction solvent Organic Solvent (Solubility Parameter δ₁) solvent->interaction solubility Solubility is Maximized when |δ₁ - δ₂| ≈ 0 interaction->solubility Determines

References

Theoretical Properties of Aminosulfonyl Carboxylic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminosulfonyl carboxylic acids and their derivatives, particularly N-acylsulfonamides, represent a critical class of compounds in medicinal chemistry and drug development. Often utilized as bioisosteres of carboxylic acids, they offer a unique combination of physicochemical properties that can enhance biological activity, improve pharmacokinetic profiles, and provide novel intellectual property.[1][2] This technical guide delves into the core theoretical properties of these molecules, providing a comprehensive overview of their electronic structure, physicochemical characteristics, and structure-activity relationships (SAR). The content is designed to equip researchers and drug development professionals with the foundational knowledge necessary to effectively design and utilize aminosulfonyl carboxylic acid derivatives in therapeutic agent development.

Physicochemical Properties

The utility of aminosulfonyl carboxylic acids as carboxylic acid bioisosteres stems from their comparable acidity and hydrogen bonding capabilities.[3] Key physicochemical parameters such as pKa and lipophilicity (logP) are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

Acidity (pKa)

The acidity of the N-H proton in sulfonamides is a key determinant of their interaction with biological targets. N-acylsulfonamides typically exhibit pKa values in the range of 3.5 to 4.5, which is comparable to that of carboxylic acids.[3] This acidity allows them to exist as anions at physiological pH, enabling ionic interactions with receptor sites. The pKa can be modulated by the electronic nature of the substituents on the aromatic ring and the acyl group. Quantum chemical calculations, particularly using density functional theory (DFT), have proven effective in predicting the pKa of sulfonamides with a mean accuracy of approximately 0.9 pKa units.[4]

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical factor influencing a drug's permeability across biological membranes and its potential for protein binding. The logP values for aminosulfonyl carboxylic acid derivatives can be fine-tuned through structural modifications. For instance, the introduction of fluorine atoms can significantly impact lipophilicity.[5][6] Experimental and computational methods are used to determine logP values, providing essential data for SAR studies.[7][8]

Quantitative Physicochemical Data

The following tables summarize key physicochemical data for representative aminosulfonyl carboxylic acids and related derivatives compiled from various studies.

Compound ClassRepresentative CompoundpKalogPReference(s)
ArylsulfonamidesBenzenesulfonamide~10.00.89[7]
N-AcylsulfonamidesN-Acetyl-benzenesulfonamide3.5 - 4.5-[3]
Heterocyclic SulfonamidesAcetazolamide7.2-0.27[9]
Carboxylic Acids (for comparison)Benzoic Acid4.21.87[8]

Note: pKa and logP values can vary depending on the specific substituents and the experimental or computational method used.

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of aminosulfonyl carboxylic acids.[10] Density Functional Theory (DFT) is a widely used method for these investigations.[11][12]

Molecular Geometry and Electronic Structure

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict molecular geometries, including bond lengths and angles.[11] These calculations also provide insights into the electronic properties, such as the distribution of electron density, which is crucial for understanding intermolecular interactions. Tautomerism between sulfonamide and sulfonimide forms can also be explored, revealing that while the sulfonamide tautomer is generally favored in the gas phase, polar solvents can increase the preference for the sulfonimide form.[13]

Frontier Molecular Orbitals

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability and reactivity.[14]

Spectroscopic Properties

Quantum chemical methods are routinely used to model spectroscopic data, such as NMR, IR, and UV-Vis spectra, to aid in the experimental characterization of newly synthesized compounds.[15]

Structure-Activity Relationships (SAR)

The biological activity of aminosulfonyl carboxylic acid derivatives is intricately linked to their three-dimensional structure and physicochemical properties. SAR studies aim to understand these relationships to design more potent and selective therapeutic agents.[1]

As Carbonic Anhydrase Inhibitors

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. The inhibitory activity is primarily attributed to the binding of the sulfonamide moiety to the zinc ion in the enzyme's active site.[9][16] SAR studies have shown that the nature of the aromatic or heterocyclic ring and its substituents significantly influences the inhibitory potency and selectivity against different CA isoforms.[9][17]

As Antibacterial Agents

Sulfonamide antibacterial drugs function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[18] The p-aminobenzenesulfonamide core is a critical pharmacophore for this activity.

As Anticancer Agents

Certain aminosulfonyl carboxylic acid derivatives have shown promise as anticancer agents by targeting signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[18]

Signaling Pathways

The therapeutic effects of aminosulfonyl carboxylic acids are mediated through their interaction with specific biological pathways.

DHPS_Inhibition DHPS Inhibition Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine Pyrophosphate (DHPP) DHPP->DHPS DHF Dihydropteroate DHPS->DHF Folic Acid Synthesis Sulfonamide Aminosulfonyl Carboxylic Acid (Sulfonamide) Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfonamides.

VEGFR2_Signaling_Inhibition VEGFR-2 Signaling Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K/Akt Pathway VEGFR2->PI3K PLCg PLCγ Pathway VEGFR2->PLCg Angiogenesis Angiogenesis, Proliferation, Migration PI3K->Angiogenesis PLCg->Angiogenesis Sulfonamide Aminosulfonyl Carboxylic Acid Derivative Sulfonamide->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by aminosulfonyl carboxylic acid derivatives.

Experimental Protocols

General Synthesis of N-Acylsulfonamides

A common method for the synthesis of N-acylsulfonamides involves the acylation of a parent sulfonamide with an acid anhydride or acid chloride in the presence of a base or catalyst.[19]

Materials:

  • Sulfonamide (1.0 eq)

  • Acid anhydride or acid chloride (1.1 - 1.5 eq)

  • Base (e.g., pyridine, DMAP) or catalyst (e.g., H₂SO₄, ZnCl₂)

  • Solvent (e.g., acetonitrile, DMF, or solvent-free)

Procedure:

  • Dissolve the sulfonamide in the chosen solvent in a round-bottom flask.

  • If using a base, add it to the solution.

  • Add the acid anhydride or acid chloride dropwise to the reaction mixture at room temperature.

  • Stir the reaction for the appropriate time (can range from minutes to hours) at room temperature or with heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction (e.g., with water or dilute acid).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow General Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants Sulfonamide + Acid Anhydride/Chloride Reaction Acylation Reaction (Base/Catalyst) Reactants->Reaction Workup Quenching & Extraction Reaction->Workup Purification Recrystallization/ Chromatography Workup->Purification Structure Structural Confirmation (NMR, IR, MS) Purification->Structure Purity Purity Assessment (HPLC, Elemental Analysis) Structure->Purity Properties Physicochemical Characterization (pKa, logP) Purity->Properties Activity Biological Evaluation (In vitro/In vivo assays) Properties->Activity

Caption: A generalized workflow for the synthesis and analysis of aminosulfonyl carboxylic acids.

Quantum Chemical Calculation Protocol

Software: Gaussian, Spartan, or similar quantum chemistry software package.

Methodology:

  • Structure Building: Construct the 3D structure of the aminosulfonyl carboxylic acid molecule.

  • Geometry Optimization: Perform geometry optimization using a suitable level of theory, for example, DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[11] This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

  • Property Calculation: Calculate desired properties such as:

    • Molecular orbital energies (HOMO, LUMO)

    • Mulliken or NBO charges

    • Dipole moment

    • Simulated IR and NMR spectra

  • pKa Prediction (Advanced): Employ a thermodynamic cycle (e.g., direct or proton exchange schemes) with an implicit solvent model (e.g., SM12, SMD) to calculate the free energy of deprotonation and subsequently the pKa.[4]

Conclusion

Aminosulfonyl carboxylic acids are a versatile and valuable class of molecules in drug discovery. Their theoretical properties, including their electronic structure and physicochemical characteristics, are key to understanding their biological activity. By leveraging computational tools for quantum chemical calculations and systematic SAR studies, researchers can rationally design novel derivatives with improved therapeutic potential. This guide provides a foundational understanding of these core principles to aid in the ongoing development of innovative pharmaceuticals.

References

The Versatility of 3-(Aminosulfonyl)propanoic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, CN – December 25, 2025 – As the landscape of drug discovery continually evolves, the demand for versatile and efficient chemical building blocks is paramount. Among these, 3-(aminosulfonyl)propanoic acid has emerged as a significant scaffold in the synthesis of novel sulfonamide-based therapeutics. This technical guide provides an in-depth overview of its properties, synthesis, and application as a foundational element in the development of new bioactive molecules.

Introduction to this compound

This compound, also known as 3-sulfamoylpropanoic acid, is a bifunctional organic compound featuring both a carboxylic acid and a primary sulfonamide group.[1] This unique structure allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of compounds with potential anticonvulsant, diuretic, and enzyme inhibitory activities.[1] Its ability to be incorporated into larger molecules can enhance properties such as solubility and binding affinity to biological targets.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 15441-10-8[1]
Molecular Formula C₃H₇NO₄S[2][3]
Molecular Weight 153.16 g/mol [2][3]
Appearance Solid[3]
Purity ≥95% - 98% (typical)[1][2]

The Role of Sulfonamides in Medicinal Chemistry

Sulfonamides are a well-established class of therapeutic agents with a broad range of applications, most notably as antibacterial drugs.[4] Their primary mechanism of action in bacteria is the inhibition of folic acid synthesis, a pathway essential for bacterial growth and replication.[4]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Bacteria synthesize folic acid de novo through a pathway that is absent in humans, making it an ideal target for selective toxicity. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5]

Sulfonamides, being structural analogs of PABA, act as competitive inhibitors of DHPS. By binding to the active site of the enzyme, they prevent the incorporation of PABA, thereby halting the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid—a crucial cofactor in the synthesis of nucleic acids and amino acids.[5]

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Sulfonamide Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF NucleicAcids Nucleic Acid & Amino Acid Synthesis THF->NucleicAcids Sulfonamide Sulfonamides Sulfonamide->DHPS Competitive Inhibition Amide_Coupling_Workflow Start This compound + Substituted Amine Activation Carboxylic Acid Activation (e.g., EDC, HOBt, DMAP) Start->Activation Coupling Amide Bond Formation (Stir at RT) Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Substituted 3-Sulfamoylpropanamide Purification->Product

References

An In-depth Technical Guide to the Exploratory Synthesis of 3-(Aminosulfonyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic strategies for 3-(aminosulfonyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The document outlines both direct and analogous synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate laboratory application. Visual diagrams of reaction pathways are included to enhance understanding.

Introduction

This compound, also known as 3-sulfamoylpropanoic acid, is a bifunctional molecule containing both a carboxylic acid and a sulfonamide group. This unique combination of functional groups makes it an attractive starting material for the synthesis of a variety of compounds with potential therapeutic applications. Its structural similarity to homotaurine (3-aminopropanesulfonic acid), a compound investigated for its neuroprotective effects, further highlights its significance in the design of novel bioactive molecules. This guide explores viable synthetic pathways for researchers engaged in the discovery and development of new chemical entities.

Synthetic Pathways

The synthesis of this compound can be approached through several routes. While direct synthesis from readily available precursors is ideal, analogous methods adapted from the synthesis of structurally related compounds like homotaurine offer valuable and well-documented alternatives.

Direct Synthesis via Hydrolysis of a Methyl Ester

A direct method for the preparation of this compound involves the hydrolysis of its corresponding methyl ester, 3-sulfamoyl-propionic acid methyl ester. This straightforward approach offers a high-yielding final step to the desired product.

G 3-Sulfamoyl-propionic acid methyl ester 3-Sulfamoyl-propionic acid methyl ester This compound This compound 3-Sulfamoyl-propionic acid methyl ester->this compound KOH, H2O Reflux G Sodium Sulfite + Acrylonitrile Sodium Sulfite + Acrylonitrile 3-Sulfopropionitrile 3-Sulfopropionitrile Sodium Sulfite + Acrylonitrile->3-Sulfopropionitrile H2SO4, H2O 3-Aminopropanesulfonic acid (Homotaurine) 3-Aminopropanesulfonic acid (Homotaurine) 3-Sulfopropionitrile->3-Aminopropanesulfonic acid (Homotaurine) H2, Raney Nickel Ammonia/Ethanol G 1,3-Propane Sultone 1,3-Propane Sultone 3-Aminopropanesulfonic acid (Homotaurine) 3-Aminopropanesulfonic acid (Homotaurine) 1,3-Propane Sultone->3-Aminopropanesulfonic acid (Homotaurine) Ammonia 1,4-Dioxane or THF

The Emerging Potential of 3-(Aminosulfonyl)propanoic Acid in the Discovery of Novel Bioactive Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the relentless pursuit of novel therapeutic agents, the strategic selection of core molecular scaffolds is paramount. 3-(Aminosulfonyl)propanoic acid, a bifunctional molecule integrating a reactive carboxylic acid and a sulfonamide moiety, represents a promising yet underexplored scaffold for the discovery of new bioactive molecules. The sulfonamide group is a well-established pharmacophore present in a wide array of approved drugs, including antibacterial, antiviral, and anticancer agents, primarily due to its ability to mimic the transition state of enzymatic reactions and engage in key hydrogen bonding interactions.[1][2][3] The propanoic acid tail offers a versatile handle for synthetic modification to modulate physicochemical properties such as solubility and to explore interactions with target proteins.[4] This technical guide provides an in-depth overview of the potential of this compound in drug discovery, detailing its synthesis, potential biological applications, and methodologies for the evaluation of its derivatives. While direct examples of bioactive molecules derived from this specific acid are nascent, this document extrapolates from closely related structures to provide a foundational framework for its application in medicinal chemistry.

Introduction to this compound

This compound, also known as 3-sulfamoylpropanoic acid, is a small organic molecule with the chemical formula C₃H₇NO₄S. Its structure features a terminal carboxylic acid and a primary sulfonamide group connected by a three-carbon aliphatic chain. This unique combination of functional groups makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the carboxylic acid can be readily converted into esters, amides, or other functional groups to explore a wide chemical space.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₇NO₄S[1]
Molecular Weight 153.16 g/mol [1]
CAS Number 15441-10-8[1]
Appearance Solid
SMILES String NS(=O)(CCC(O)=O)=O
InChI Key GORVWJURYPIBBC-UHFFFAOYSA-N

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the hydrolysis of a precursor under basic conditions.[6]

Experimental Protocol: Synthesis of this compound[7]
  • Reaction Setup: A solution of the precursor, 3-chlorosulfonylpropanoic acid (10 g, 0.066 mol), is prepared in 50 mL of water. In a separate flask, an aqueous solution of potassium hydroxide (6.71 g, 0.120 mol) in 50 mL of water is prepared.

  • Reaction: The potassium hydroxide solution is added to the solution of 3-chlorosulfonylpropanoic acid. The reaction mixture is then refluxed for 1 hour.

  • Work-up: After cooling to room temperature, the pH of the reaction mixture is adjusted to 2-3 by the addition of 10% hydrochloric acid. The solvent is then removed under vacuum to dryness.

  • Purification: Acetone (150 mL) is added to the resulting residue, and the mixture is stirred for 30 minutes. The solid residue is filtered off and washed with acetone (100 mL).

  • Isolation: The filtrate is collected, and the solvent is removed under vacuum to yield the colorless crystalline product, this compound. The product is dried in air to a constant weight.

Applications in Bioactive Molecule Discovery

The sulfonamide moiety is a cornerstone in medicinal chemistry, with its derivatives showing a broad spectrum of biological activities.[1][3] These activities often stem from the inhibition of key enzymes like carbonic anhydrases, proteases, and kinases.[1] The propanoic acid portion of the scaffold can be strategically modified to target specific biological pathways. While research on derivatives of this compound is still emerging, we can look to related propanoic acid derivatives to understand their potential. For instance, various aryl propanoic acid derivatives have demonstrated significant anti-inflammatory, antimicrobial, and anticancer activities.[7][8][9]

Hypothetical Workflow for Bioactive Molecule Discovery

The discovery of novel bioactive molecules from the this compound scaffold would typically follow a structured workflow, as depicted in the diagram below. This process begins with the synthesis of a diverse library of derivatives, followed by high-throughput screening against a panel of biological targets. Hits from these screens are then subjected to further optimization and preclinical evaluation.

G cluster_0 Library Synthesis cluster_1 Screening & Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Development Scaffold 3-(Aminosulfonyl) propanoic acid Derivatization Parallel Synthesis of Amide/Ester Library Scaffold->Derivatization HTS High-Throughput Screening Derivatization->HTS Diverse Compound Library Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Validated Hits ADMET In vitro ADMET Profiling SAR->ADMET In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo Optimized Leads Tox Toxicology Studies In_Vivo->Tox Clinical Trials Clinical Trials Tox->Clinical Trials

Caption: A generalized workflow for the discovery of bioactive molecules. (Within 100 characters)

Potential Biological Targets and Signaling Pathways

Given the prevalence of the sulfonamide group in enzyme inhibitors, derivatives of this compound could be designed to target a variety of enzymes. For example, many anticancer sulfonamides function by inhibiting carbonic anhydrases, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.

Example Signaling Pathway: Carbonic Anhydrase Inhibition

The diagram below illustrates the role of carbonic anhydrase IX (CA-IX), a tumor-associated isoform, in promoting cancer cell survival and proliferation, and its inhibition by sulfonamides.

G cluster_0 Extracellular Space (Acidic) cluster_1 Cancer Cell H_ion_out H+ CA_IX Carbonic Anhydrase IX (CA-IX) CA_IX->H_ion_out H⁺ export pH_reg Intracellular pH Regulation CA_IX->pH_reg H2CO3 H₂CO₃ H2CO3->CA_IX CO2_H2O CO₂ + H₂O CO2_H2O->H2CO3 Proliferation Cell Proliferation & Survival pH_reg->Proliferation Sulfonamide Sulfonamide Inhibitor Sulfonamide->CA_IX Inhibition

Caption: Inhibition of Carbonic Anhydrase IX by sulfonamides. (Within 100 characters)

Quantitative Data from Related Propanoic Acid Derivatives

While specific quantitative data for bioactive derivatives of this compound are not yet widely published, data from studies on other substituted propanoic acids can serve as a benchmark for expected potencies. The following table summarizes the antimicrobial activity of a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against various pathogens.

Table 2: In Vitro Antimicrobial Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (MIC in µg/mL)

CompoundS. aureus (MRSA)E. faecalis (VRE)E. coliK. pneumoniaeC. aurisReference
Derivative 1 32>64>64>64>64[10]
Derivative 2 161632648-64[10]
Derivative 3 1-80.5-28-648-648-64[10]

Data presented are for illustrative purposes from related compound classes to indicate potential activity ranges.

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from methodologies used for screening propanoic acid derivatives.[11]

  • Preparation of Bacterial Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound presents itself as a versatile and promising scaffold for the discovery of novel bioactive molecules. Its combination of a proven pharmacophore, the sulfonamide group, with a readily modifiable propanoic acid handle provides a solid foundation for the generation of diverse chemical libraries. While direct biological data for its derivatives are still forthcoming, the wealth of information on related sulfonamides and propanoic acids strongly suggests its potential in developing new therapeutics, particularly in the areas of oncology and infectious diseases. The experimental and strategic frameworks outlined in this guide offer a clear path for researchers to begin exploring the potential of this exciting molecular building block.

References

Spectroscopic Profile of 3-(Aminosulfonyl)propanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Properties

Basic chemical information for 3-(Aminosulfonyl)propanoic acid is summarized in the table below.

PropertyValue
Molecular Formula C₃H₇NO₄S
Molecular Weight 153.16 g/mol
SMILES String O=S(=O)(N)CCC(=O)O
InChI Key GORVWJURYPIBBC-UHFFFAOYSA-N

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and data from similar structures, such as propanoic acid and various sulfonamides.

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~11-12Singlet1H-COOHThe acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet.
~7.0-7.5Singlet (broad)2H-SO₂NH₂Protons on the nitrogen of a sulfonamide are expected to be deshielded and may appear as a broad singlet.
~3.4-3.6Triplet2H-CH₂-SO₂NH₂The methylene group adjacent to the electron-withdrawing sulfonyl group will be significantly deshielded.
~2.8-3.0Triplet2H-CH₂-COOHThe methylene group adjacent to the carbonyl group will be deshielded.
Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignmentRationale
~175-180-COOHThe carbonyl carbon of the carboxylic acid is expected in this region.
~50-55-CH₂-SO₂NH₂The carbon directly attached to the sulfonyl group will be deshielded.
~30-35-CH₂-COOHThe carbon adjacent to the carboxylic acid group.
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3200-NH₂ (sulfonamide)N-H stretch
3300-2500-OH (carboxylic acid)O-H stretch (broad)
~1710C=O (carboxylic acid)C=O stretch
1350-1300 & 1160-1140S=O (sulfonamide)Asymmetric & Symmetric SO₂ stretch
Predicted Mass Spectrometry Data
m/zIonRationale
153[M]⁺Molecular ion peak.
135[M-H₂O]⁺Loss of water from the carboxylic acid.
108[M-COOH]⁺Loss of the carboxylic acid group.
80[SO₂NH₂]⁺Fragment corresponding to the aminosulfonyl group.
74[C₃H₆O₂]⁺Fragment corresponding to propanoic acid.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to avoid exchange of the acidic protons.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition for ¹H NMR :

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • Data Acquisition for ¹³C NMR :

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet Method : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for polar molecules like this.

  • Data Acquisition :

    • Introduce the sample solution into the ion source.

    • Acquire the mass spectrum in either positive or negative ion mode.

    • The mass-to-charge ratio (m/z) of the ions is measured.

    • For fragmentation analysis (MS/MS), the molecular ion can be isolated and fragmented to aid in structure elucidation.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the structural relationships of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample This compound Sample Preparation Sample Preparation (Dissolution/Pelletizing) Sample->Preparation NMR NMR Spectroscopy (¹H and ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Process Data Processing & Interpretation NMR->Process IR->Process MS->Process Structure Structure Elucidation Process->Structure Structural_Spectroscopic_Correlation cluster_structure This compound Structure cluster_spectra Expected Spectroscopic Signatures COOH Carboxylic Acid (-COOH) CH2_COOH Methylene (-CH₂-COOH) NMR_COOH ¹H: ~11-12 ppm (s, 1H) ¹³C: ~175-180 ppm COOH->NMR_COOH IR_COOH IR: 3300-2500 cm⁻¹ (broad O-H) ~1710 cm⁻¹ (C=O) COOH->IR_COOH CH2_SO2 Methylene (-CH₂-SO₂NH₂) NMR_CH2_COOH ¹H: ~2.8-3.0 ppm (t, 2H) ¹³C: ~30-35 ppm CH2_COOH->NMR_CH2_COOH SO2NH2 Sulfonamide (-SO₂NH₂) NMR_CH2_SO2 ¹H: ~3.4-3.6 ppm (t, 2H) ¹³C: ~50-55 ppm CH2_SO2->NMR_CH2_SO2 NMR_SO2NH2 ¹H: ~7.0-7.5 ppm (s, 2H) SO2NH2->NMR_SO2NH2 IR_SO2NH2 IR: 3400-3200 cm⁻¹ (N-H) 1350-1300 & 1160-1140 cm⁻¹ (S=O) SO2NH2->IR_SO2NH2

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Aminosulfonyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3-(aminosulfonyl)propanoic acid and its derivatives. This class of compounds holds significant promise in medicinal chemistry due to the versatile biological activities exhibited by the sulfonamide functional group. The protocols detailed below outline key synthetic transformations, while the application notes discuss their relevance in drug discovery, particularly as antimicrobial and anticancer agents.

Synthetic Pathways

The synthesis of this compound and its N-substituted derivatives can be approached through a multi-step sequence starting from readily available precursors. The general strategy involves the formation of a key intermediate, 3-(chlorosulfonyl)propanoic acid, followed by amination or amidation to introduce the desired sulfonamide functionality.

Synthesis of this compound

The primary route to the parent compound, this compound, involves a two-step process commencing with the oxidative chlorination of 3-mercaptopropanoic acid.

Synthesis_of_3_Aminosulfonylpropanoic_Acid A 3-Mercaptopropanoic Acid B 3-(Chlorosulfonyl)propanoic Acid A->B Oxidative Chlorination C This compound B->C Amination

Caption: Synthetic route to this compound.

Synthesis of N-Substituted Derivatives

N-substituted derivatives can be synthesized either from 3-(chlorosulfonyl)propanoic acid by reacting it with a primary or secondary amine, or by further functionalization of the parent this compound through N-alkylation or N-acylation.

Synthesis_of_N_Substituted_Derivatives cluster_0 Route A: From Sulfonyl Chloride cluster_1 Route B: From Parent Sulfonamide A 3-(Chlorosulfonyl)propanoic Acid C N-Substituted this compound A->C B Primary/Secondary Amine (R-NH2 / R2NH) B->C D This compound F N-Substituted this compound D->F E Alkyl Halide / Acyl Halide E->F

Caption: Routes to N-substituted derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-(Chlorosulfonyl)propanoic Acid

This protocol describes the oxidative chlorination of 3-mercaptopropanoic acid.

Materials:

  • 3-Mercaptopropanoic acid

  • Chlorine gas

  • Deionized water

  • Ice bath

  • Round-bottom flask with a gas inlet tube and a stirrer

Procedure:

  • In a well-ventilated fume hood, charge a round-bottom flask with 3-mercaptopropanoic acid and deionized water.

  • Cool the mixture in an ice bath to 0-5 °C with constant stirring.

  • Bubble chlorine gas through the stirred solution. Monitor the reaction progress by TLC or GC.

  • Upon completion of the reaction, purge the system with nitrogen gas to remove excess chlorine.

  • The aqueous solution of 3-(chlorosulfonyl)propanoic acid can be used directly in the next step or extracted with a suitable organic solvent (e.g., diethyl ether), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Protocol 2: Synthesis of this compound

This protocol details the amination of 3-(chlorosulfonyl)propanoic acid.

Materials:

  • 3-(Chlorosulfonyl)propanoic acid (from Protocol 2.1)

  • Aqueous ammonia (concentrated)

  • Ice bath

  • Stirrer

Procedure:

  • Cool the aqueous solution of 3-(chlorosulfonyl)propanoic acid in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia to the cooled solution with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 3: General Procedure for the Synthesis of N-Alkyl-3-(aminosulfonyl)propanoic Acids

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • To a stirred suspension of this compound in the chosen solvent, add the base portion-wise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add the alkyl halide dropwise and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and acidify with dilute HCl.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

CompoundSynthesis MethodYield (%)Melting Point (°C)¹H NMR (δ, ppm)
This compoundProtocol 2.1 and 2.275-85145-1482.85 (t, 2H), 3.40 (t, 2H), 7.20 (s, 2H, NH₂), 12.1 (s, 1H, COOH)
N-Methyl-3-(aminosulfonyl)propanoic acidProtocol 2.3 (Methyl Iodide)60-70110-1132.60 (s, 3H, N-CH₃), 2.88 (t, 2H), 3.45 (t, 2H), 7.50 (t, 1H, NH), 12.2 (s, 1H, COOH)
N-Ethyl-3-(aminosulfonyl)propanoic acidProtocol 2.3 (Ethyl Bromide)65-7598-1011.15 (t, 3H), 3.10 (q, 2H), 2.90 (t, 2H), 3.50 (t, 2H), 7.45 (t, 1H, NH), 12.1 (s, 1H, COOH)

Application Notes

Antimicrobial Activity

Sulfonamide-based drugs are a well-established class of antimicrobial agents.[1][2] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[1] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By blocking its production, sulfonamides inhibit bacterial growth and replication.[1] Derivatives of this compound can be explored for their potential as novel antibacterial agents, potentially with improved efficacy or a different spectrum of activity.

Antimicrobial_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide 3-(Aminosulfonyl)propanoic Acid Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis.[1][3]

Anticancer Activity

Recent research has highlighted the potential of sulfonamide derivatives as anticancer agents, acting through various mechanisms.[3][4][5] One prominent target is carbonic anhydrase (CA), a family of zinc-containing metalloenzymes involved in pH regulation.[4][6] Tumor cells often overexpress certain CA isoforms (e.g., CA IX and CA XII), which contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[6] Sulfonamides can bind to the zinc ion in the active site of carbonic anhydrases, inhibiting their activity and disrupting the pH balance in cancer cells, leading to apoptosis.[4] Derivatives of this compound can be designed and synthesized to selectively target tumor-associated CA isoforms, offering a promising avenue for cancer therapy.

Anticancer_Mechanism cluster_0 Normal Cell pH Regulation cluster_1 Tumor Cell Acidosis CO2_H2O CO2 + H2O CA_normal Carbonic Anhydrase CO2_H2O->CA_normal H2CO3 H2CO3 H_HCO3 H+ + HCO3- H2CO3->H_HCO3 CA_normal->H2CO3 CO2_H2O_tumor CO2 + H2O CA_tumor Tumor-Associated CA (e.g., CA IX) CO2_H2O_tumor->CA_tumor H2CO3_tumor H2CO3 H_HCO3_tumor Extracellular H+ (Acidic Microenvironment) H2CO3_tumor->H_HCO3_tumor Apoptosis Apoptosis H_HCO3_tumor->Apoptosis Disrupted pH Homeostasis Leads to CA_tumor->H2CO3_tumor Sulfonamide 3-(Aminosulfonyl)propanoic Acid Derivative Sulfonamide->CA_tumor Inhibition

Caption: Inhibition of carbonic anhydrase in cancer cells.[4][6]

References

Application Note: A Stability-Indicating HPLC Method for Purity Determination of 3-(Aminosulfonyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and related substances of 3-(Aminosulfonyl)propanoic acid. The method is suitable for quality control in research, development, and manufacturing environments. The chromatographic separation was achieved on a C18 column with a simple isocratic mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection at 210 nm. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. Forced degradation studies were conducted to prove the stability-indicating nature of the method.

Introduction

This compound, also known as homotaurine, is an amino acid analogue of taurine and GABA.[1] It is investigated for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases.[2][3] The purity of active pharmaceutical ingredients (APIs) is a critical attribute that can affect their safety and efficacy. Therefore, a reliable analytical method for the quantitative determination of this compound and its potential impurities is essential. This application note presents a validated RP-HPLC method for the purity assessment of this compound.

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

    • Orthophosphoric acid, analytical grade

    • Acetonitrile, HPLC grade

    • Water, HPLC grade

    • Hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂) for forced degradation studies.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 95:5 (v/v). Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare a 25 mL solution as described for the standard solution.

Method Validation

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating capability of the method.[4][5] The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The chromatograms were evaluated for the separation of the main peak from any degradation products.

  • Acid Hydrolysis: 1 mL of sample solution (1.0 mg/mL) was mixed with 1 mL of 1N HCl and kept at 60°C for 2 hours. The solution was then neutralized with 1N NaOH and diluted with the mobile phase.

  • Base Hydrolysis: 1 mL of sample solution (1.0 mg/mL) was mixed with 1 mL of 0.1N NaOH and kept at 60°C for 2 hours. The solution was then neutralized with 0.1N HCl and diluted with the mobile phase.

  • Oxidative Degradation: 1 mL of sample solution (1.0 mg/mL) was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 24 hours. A sample solution was then prepared.

  • Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 24 hours. A sample solution was then prepared.

Previous studies have shown that homotaurine is stable to heat, light, acid, and base, but can degrade under oxidative stress.[1] The results of the forced degradation study confirmed that the method is specific and can separate the degradation products from the main analyte peak.

Linearity

The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 0.05 mg/mL to 1.5 mg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 0.05 - 1.5 mg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

The accuracy of the method was determined by the recovery of a known amount of reference standard spiked into the sample solution at three concentration levels (80%, 100%, and 120% of the sample concentration).

Spiked LevelAmount Added (mg/mL)Amount Recovered (mg/mL)Recovery (%)% RSD
80%0.80.79599.40.5
100%1.01.002100.20.3
120%1.21.19299.30.6
Precision
  • Repeatability (Intra-day precision): The repeatability was assessed by performing six replicate injections of the sample solution on the same day.

  • Intermediate Precision (Inter-day precision): The intermediate precision was determined by analyzing the sample solution on three different days.

Precision Parameter% RSD of Peak Area
Repeatability (n=6) < 1.0%
Intermediate Precision (n=3 days) < 2.0%
Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.

Data Presentation

The quantitative data from the method validation is summarized in the tables above.

Experimental Protocols & Workflows

Diagrams

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_buffer Prepare Mobile Phase Buffer hplc_system Equilibrate HPLC System prep_buffer->hplc_system prep_std Prepare Standard Solution inject_std Inject Standard Solution prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system->inject_std inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate calculate Calculate Purity and Impurities integrate->calculate report Generate Report calculate->report

Caption: Overall workflow for the HPLC analysis of this compound.

G cluster_stress Forced Degradation Conditions start Sample Solution of this compound acid Acid Hydrolysis (1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal (105°C, solid) start->thermal photo Photolytic (UV light, solid) start->photo analysis Analyze by Validated HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for the forced degradation study.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the determination of the purity of this compound has been developed and validated. The method is specific, accurate, precise, and robust, making it suitable for routine quality control analysis of bulk drug substances and formulations. The forced degradation studies demonstrated the stability-indicating nature of the method, allowing for the separation of the active ingredient from its degradation products.

References

Application Note: 1H and 13C NMR Analysis of 3-(Aminosulfonyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the structural elucidation of 3-(Aminosulfonyl)propanoic acid using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data based on the analysis of propanoic acid and the known effects of aminosulfonyl substituents. Standardized experimental protocols for data acquisition are presented, alongside a clear workflow for sample analysis. This application note serves as a practical resource for researchers engaged in the synthesis and characterization of sulfonamide-containing compounds.

Introduction

This compound is a small organic molecule containing both a carboxylic acid and a sulfonamide functional group. These moieties are prevalent in a wide range of pharmaceuticals, making the structural verification of such compounds critical in drug discovery and development. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This note outlines the expected 1H and 13C NMR spectral characteristics of this compound and provides a robust protocol for obtaining high-quality NMR data.

Predicted NMR Spectral Data

The chemical structure of this compound is shown below:

The presence of the electron-withdrawing aminosulfonyl group (-SO₂NH₂) is expected to significantly influence the chemical shifts of the adjacent methylene protons and carbons compared to unsubstituted propanoic acid. The protons and carbons are labeled as α and β for assignment purposes.

1H NMR Data

The 1H NMR spectrum is predicted to show three distinct signals corresponding to the two methylene groups and the exchangeable protons of the carboxylic acid and amine groups.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Hα (-CH₂-)2.8 - 3.0Triplet6.5 - 7.52H
Hβ (-CH₂-)3.4 - 3.6Triplet6.5 - 7.52H
-COOH & -NH₂10.0 - 13.0 (broad) & 7.0 - 8.0 (broad)Singlet (broad)-3H

Note: The chemical shifts of the -COOH and -NH₂ protons are highly dependent on the solvent, concentration, and temperature, and these protons may undergo exchange with deuterated solvents, leading to a decrease or disappearance of their signals.

13C NMR Data

The 13C NMR spectrum is expected to display three signals for the three carbon atoms in the molecule.

Assignment Predicted Chemical Shift (δ, ppm)
Cα (-CH₂-)30 - 35
Cβ (-CH₂-)45 - 50
C=O (Carboxylic Acid)175 - 180

Experimental Protocols

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and is compatible with the NMR experiment. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of compounds and its high boiling point. Other potential solvents include deuterium oxide (D₂O) or deuterated methanol (CD₃OD).

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for referencing the chemical shifts.

  • Transfer to NMR Tube: Filter the solution into a clean, 5 mm NMR tube to a height of approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition
  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • 1H NMR Experiment:

    • Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6-8 ppm.

    • Acquisition Time: Set the acquisition time to at least 2-3 seconds.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • 13C NMR Experiment:

    • Pulse Sequence: Use a proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: Set the acquisition time to 1-2 seconds.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

    • Number of Scans: Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak in the 1H NMR spectrum to determine the relative number of protons.

  • Data Interpretation: Assign the observed peaks to the corresponding protons and carbons in the this compound molecule based on their chemical shifts, multiplicities, and integration values.

Workflow and Pathway Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard dissolve->add_std transfer Transfer to NMR Tube add_std->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup h1_acq 1H NMR Acquisition setup->h1_acq c13_acq 13C NMR Acquisition setup->c13_acq ft Fourier Transformation h1_acq->ft c13_acq->ft phase_base Phase & Baseline Correction ft->phase_base ref Referencing phase_base->ref integrate Peak Picking & Integration ref->integrate interpret Structural Interpretation integrate->interpret

Application Note: Mass Spectrometry Fragmentation Analysis of 3-(Aminosulfonyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and analysis of the expected mass spectrometry fragmentation pattern of 3-(Aminosulfonyl)propanoic acid. This compound, with the empirical formula C₃H₇NO₄S and a molecular weight of 153.16, is relevant in various research and development settings.[1] Understanding its fragmentation behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This application note outlines a standard protocol using electrospray ionization (ESI) and collision-induced dissociation (CID) and presents a predicted fragmentation pathway based on the known fragmentation of carboxylic acids and sulfonamides.

Introduction

This compound is a small organic molecule containing both a carboxylic acid and a sulfonamide functional group. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Electrospray ionization is a soft ionization technique suitable for polar molecules, minimizing in-source fragmentation and preserving the molecular ion.[2] Subsequent tandem mass spectrometry (MS/MS) using collision-induced dissociation allows for controlled fragmentation, providing structural information. The fragmentation patterns of carboxylic acids often involve neutral losses of water (-18 Da), the hydroxyl group (-17 Da), and the carboxyl group (-45 Da).[3][4] Similarly, sulfonamides and sulfonic acids are known to exhibit characteristic losses, most notably the neutral loss of sulfur dioxide (SO₂; -64 Da).[5][6][7] This application note integrates these principles to predict the fragmentation of this compound.

Experimental Protocol

A standard approach for the analysis of this compound using a triple quadrupole or Q-TOF mass spectrometer is outlined below.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or water.

  • Dilute the stock solution to a working concentration of 1-10 µg/mL with the mobile phase.

  • For negative ion mode analysis, a trace amount of a volatile base like ammonium hydroxide may be added to aid deprotonation.[8][9] For positive ion mode, a trace of formic acid can be used to facilitate protonation.[8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Both positive and negative ion modes should be evaluated, though carboxylic acids and sulfonamides often show good response in negative ion mode.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the appearance of different fragment ions.

Experimental Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_msms MS/MS Analysis cluster_data Data Analysis stock 1. Prepare Stock Solution (1 mg/mL) working 2. Dilute to Working Solution (1-10 µg/mL) stock->working ph_adjust 3. pH Adjustment (Optional) (Formic Acid or NH4OH) working->ph_adjust inject 4. Inject Sample onto LC System ph_adjust->inject separate 5. Chromatographic Separation (C18 Column) inject->separate ionize 6. Electrospray Ionization (ESI) separate->ionize ms1 7. MS1 Scan (Detect Precursor Ion) ionize->ms1 isolate 8. Isolate Precursor Ion ms1->isolate cid 9. Collision-Induced Dissociation (CID) isolate->cid ms2 10. MS2 Scan (Detect Fragment Ions) cid->ms2 spectrum 11. Acquire Mass Spectrum ms2->spectrum interpret 12. Interpret Fragmentation Pattern spectrum->interpret

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Predicted Fragmentation Pattern

The fragmentation of this compound is expected to proceed through several key pathways initiated by the cleavage of its most labile bonds. The analysis can be performed in both positive ([M+H]⁺, m/z 154.02) and negative ([M-H]⁻, m/z 152.01) ion modes. The following table summarizes the predicted major fragment ions.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss (Da)Proposed Structure/Formula of Neutral Loss
[M+H]⁺ = 154.02 137.0017.02NH₃
136.0118.01H₂O
108.0246.00HCOOH (Formic Acid)
90.0164.01SO₂ + H₂O
89.9964.03SO₂
[M-H]⁻ = 152.01 134.0018.01H₂O
107.0045.01COOH radical + H•
87.9964.02SO₂
79.9672.05C₃H₄O₂

Proposed Fragmentation Pathway (Negative Ion Mode)

G cluster_frags Fragment Ions M_minus_H [M-H]⁻ m/z 152.01 frag1 m/z 134.00 [C₃H₄NO₃S]⁻ M_minus_H->frag1 - H₂O frag2 m/z 87.99 [C₃H₅NO₂]⁻ M_minus_H->frag2 - SO₂ frag3 m/z 79.96 [SO₃NH₂]⁻ M_minus_H->frag3 - C₃H₄O₂

Caption: Proposed major fragmentation pathways for this compound in negative ESI mode.

Discussion of Fragmentation Pathways

  • Loss of Water (H₂O): In both positive and negative ion modes, the loss of a water molecule (18 Da) is a common fragmentation pathway for molecules containing a carboxylic acid group. This would result in fragment ions at m/z 136.01 ([M+H-H₂O]⁺) and m/z 134.00 ([M-H-H₂O]⁻).

  • Loss of Ammonia (NH₃): In positive ion mode, the protonated amine of the sulfonamide group can lead to the loss of a neutral ammonia molecule (17 Da), yielding a fragment at m/z 137.00.

  • Loss of Formic Acid (HCOOH): The loss of the entire carboxylic acid group as formic acid (46 Da) from the protonated molecule is another plausible fragmentation, resulting in an ion at m/z 108.02.

  • Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for sulfonamides is the cleavage of the C-S bond followed by the loss of sulfur dioxide (64 Da).[5][7] This is expected to be a significant fragmentation pathway, leading to ions at m/z 89.99 ([M+H-SO₂]⁺) and m/z 87.99 ([M-H-SO₂]⁻).

  • Cleavage of the Propanoic Acid Chain: Fragmentation can also occur along the aliphatic chain, leading to the formation of the aminosulfonyl anion ([SO₃NH₂]⁻) at m/z 79.96 in negative ion mode.

Conclusion

The mass spectrometric analysis of this compound is predicted to yield a series of characteristic fragment ions resulting from the neutral losses of small molecules such as water, ammonia, formic acid, and sulfur dioxide. By utilizing the described LC-MS/MS protocol, researchers can effectively identify and characterize this compound. The provided fragmentation data serves as a valuable reference for the interpretation of experimental mass spectra. The combination of chromatographic separation and tandem mass spectrometry offers a robust method for the analysis of this compound in various scientific applications.

References

Application Notes and Protocols: Synthesis of a Novel Six-Membered Sultam from 3-(Aminosulfonyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed application of 3-(Aminosulfonyl)propanoic acid as a precursor for the synthesis of a novel heterocyclic compound, a six-membered sultam. Sultams, which are cyclic sulfonamides, are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities. This application note provides a hypothetical, yet scientifically grounded, protocol for the intramolecular cyclization of this compound to yield 1,2-thiazinan-3-one 1,1-dioxide, a heterocyclic system of potential interest for drug discovery and development.

Introduction

This compound is a commercially available building block containing both a carboxylic acid and a sulfonamide functional group.[1][2] This bifunctionality makes it an ideal candidate for intramolecular cyclization to form heterocyclic structures. While its primary use to date has been as an intermediate in the synthesis of sulfonamide-based drugs, its potential for direct conversion into novel heterocyclic frameworks remains largely unexplored.[1]

Sultams are a class of heterocyclic compounds that are analogs of lactams and have garnered significant interest in pharmaceutical research due to their diverse biological activities. This protocol outlines a potential synthetic route to a six-membered sultam, which could serve as a novel scaffold for the development of new therapeutic agents.

Proposed Synthetic Application: Intramolecular Cyclization to a Six-Membered Sultam

We propose the synthesis of 1,2-thiazinan-3-one 1,1-dioxide from this compound via an intramolecular cyclization reaction. This transformation can be conceptually approached through the activation of the carboxylic acid moiety, followed by nucleophilic attack from the sulfonamide nitrogen.

Proposed Reaction Scheme

G cluster_0 Reaction Scheme reactant This compound reagent Activating Agent (e.g., Thionyl Chloride) reactant->reagent Activation product 1,2-Thiazinan-3-one 1,1-dioxide reagent->product Intramolecular Cyclization

Caption: Proposed synthesis of a six-membered sultam.

Experimental Protocol (Hypothetical)

This protocol is a proposed methodology and should be optimized for safety and efficiency in a laboratory setting.

Objective: To synthesize 1,2-thiazinan-3-one 1,1-dioxide from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Procedure:

  • Activation of Carboxylic Acid:

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Suspend the starting material in anhydrous dichloromethane (DCM).

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Intramolecular Cyclization:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly add anhydrous triethylamine (2.5 eq) dropwise to neutralize the HCl generated and to facilitate the cyclization.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,2-thiazinan-3-one 1,1-dioxide.

Characterization:

The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Role Theoretical Moles (mmol) Theoretical Mass (g) Expected Yield (%) Expected Product Mass (g)
This compoundC₃H₇NO₄S153.16Starting Material10.01.53--
Thionyl chlorideSOCl₂118.97Reagent12.01.43--
TriethylamineC₆H₁₅N101.19Base25.02.53--
1,2-Thiazinan-3-one 1,1-dioxideC₃H₅NO₃S135.14Product--70-850.95 - 1.15

Experimental Workflow

G start Start step1 Activation of this compound with Thionyl Chloride in DCM start->step1 step2 Intramolecular Cyclization with Triethylamine step1->step2 step3 Aqueous Work-up (NaHCO3, Brine) step2->step3 step4 Drying and Concentration step3->step4 step5 Purification by Column Chromatography step4->step5 end Characterization of 1,2-Thiazinan-3-one 1,1-dioxide step5->end

Caption: Workflow for the proposed synthesis.

Significance and Future Directions

The successful synthesis of 1,2-thiazinan-3-one 1,1-dioxide would provide a novel heterocyclic scaffold that can be further functionalized at various positions to create a library of compounds for biological screening. Given the established importance of sultams in medicinal chemistry, this new derivative could be a valuable starting point for the development of new drugs with potential applications in various therapeutic areas. Future work could involve the exploration of different activating agents and reaction conditions to optimize the yield and purity of the target compound, as well as the design and synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for 3-(Aminosulfonyl)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminosulfonyl)propanoic acid is a versatile building block in medicinal chemistry, primarily utilized as a scaffold for the synthesis of novel therapeutic agents. Its structure, featuring both a sulfonamide and a carboxylic acid group, allows for diverse chemical modifications to optimize pharmacokinetic and pharmacodynamic properties. The sulfonamide moiety is a well-established pharmacophore known for its ability to inhibit various enzymes, while the carboxylic acid group can be modified to enhance solubility and target binding affinity.[1]

These application notes provide an overview of the potential applications of this compound derivatives, with a focus on their role as enzyme inhibitors. Detailed protocols for synthesis, in vitro enzyme inhibition assays, and in vivo efficacy models are presented to guide researchers in the exploration of this compound class.

Key Applications in Medicinal Chemistry

Derivatives of this compound are valuable intermediates in the development of a range of therapeutic agents, including:

  • Enzyme Inhibitors: The sulfonamide group is a key feature in many enzyme inhibitors, targeting metalloenzymes where the sulfonamide can coordinate with the metal ion in the active site. A prominent example is the inhibition of carbonic anhydrases.[2][3][4][5]

  • Diuretics: By targeting carbonic anhydrase in the renal tubules, sulfonamide-based compounds can act as diuretics.

  • Anticonvulsants: Certain sulfonamide-containing molecules have shown efficacy as anticonvulsant agents.[1]

  • Antibacterial Agents: While not the primary application for this specific scaffold, the sulfonamide class of molecules has a long history as antibacterial agents that inhibit dihydropteroate synthase.[6]

Focus Application: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[3][5][7] Sulfonamides are a well-known class of CA inhibitors.[3][4][5]

Signaling Pathway: Carbonic Anhydrase Catalysis and Inhibition

The following diagram illustrates the catalytic mechanism of carbonic anhydrase and its inhibition by a sulfonamide-based inhibitor, which could be a derivative of this compound.

cluster_0 Catalytic Cycle cluster_1 Inhibition E-Zn-OH E-Zn²⁺-OH⁻ E-Zn-HCO3 E-Zn²⁺-HCO₃⁻ E-Zn-OH->E-Zn-HCO3 + CO₂ E-Zn-Sulfonamide E-Zn²⁺-NH⁻-SO₂-R E-Zn-OH->E-Zn-Sulfonamide + R-SO₂NH₂ (Inhibitor) CO2 CO₂ E-Zn-H2O E-Zn²⁺-H₂O E-Zn-HCO3->E-Zn-H2O + H₂O - HCO₃⁻ HCO3 HCO₃⁻ H2O H₂O E-Zn-H2O->E-Zn-OH - H⁺ H_plus H⁺ Sulfonamide R-SO₂NH₂

Carbonic anhydrase catalytic cycle and sulfonamide inhibition.

Quantitative Data: Carbonic Anhydrase Inhibition

The following table summarizes representative inhibition constants (Kᵢ) for various sulfonamide-based inhibitors against different human (h) carbonic anhydrase isoforms. While specific data for this compound derivatives are not available in the public domain, these values for structurally related compounds illustrate the potential potency and selectivity that can be achieved.

Compound ClassInhibitor ExamplehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Clinically UsedAcetazolamide25012255.7
Methazolamide5014204.5
Dorzolamide10003.53050
Experimental4-Hydroxyethyl-benzenesulfonamide8901503648
Sulfanilyl-sulfonamides>100008500285331

Data are illustrative and compiled from various sources for comparative purposes.[7][8]

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative

This protocol describes a general method for the derivatization of the carboxylic acid moiety of this compound via amide bond formation.

start Start: This compound + Amine (R-NH₂) step1 Dissolve in anhydrous DMF start->step1 step2 Add coupling agent (e.g., HATU) and base (e.g., DIPEA) step1->step2 step3 Stir at room temperature for 12-24 hours step2->step3 step4 Reaction monitoring by TLC or LC-MS step3->step4 step5 Work-up: - Dilute with water - Extract with organic solvent step4->step5 step6 Purification: Column chromatography step5->step6 end Final Product: N-substituted 3-(aminosulfonyl)propanamide step6->end

Workflow for the synthesis of a this compound amide derivative.

Materials:

  • This compound

  • Amine of interest (R-NH₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents).

  • Add the coupling agent (1.2 equivalents) and the base (2.5 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the final product by NMR and MS.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol outlines a standard method for determining the inhibitory activity of a test compound against carbonic anhydrase.[2][4]

Principle:

This assay measures the enzyme's ability to catalyze the hydration of CO₂. The subsequent drop in pH is monitored using a pH indicator. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the inhibition constant (Kᵢ).

Materials:

  • Purified human carbonic anhydrase isozyme (e.g., hCA II)

  • Test compound (dissolved in DMSO)

  • Buffer (e.g., 10 mM HEPES, pH 7.5)

  • pH indicator (e.g., p-nitrophenol)

  • CO₂-saturated water (substrate)

  • Stopped-flow spectrophotometer

Procedure:

  • Equilibrate the stopped-flow instrument to 25°C.

  • Prepare a solution of the CA enzyme in the buffer containing the pH indicator.

  • Prepare a series of dilutions of the test compound in the enzyme solution.

  • In the stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water.

  • Monitor the change in absorbance of the pH indicator over time, which corresponds to the initial rate of the enzymatic reaction.

  • Repeat the measurement for each concentration of the inhibitor.

  • Determine the IC₅₀ value by plotting the initial reaction rates against the inhibitor concentration.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

start Prepare Reagents: - CA enzyme solution - Inhibitor dilutions - CO₂ substrate step1 Equilibrate stopped-flow spectrophotometer to 25°C start->step1 step2 Mix enzyme/inhibitor solution with CO₂ substrate step1->step2 Inject step3 Monitor absorbance change (pH indicator) over time step2->step3 step4 Calculate initial reaction rate step3->step4 step5 Repeat for all inhibitor concentrations step4->step5 step6 Plot rate vs. [Inhibitor] to determine IC₅₀ step5->step6 end Calculate Kᵢ using Cheng-Prusoff equation step6->end

Workflow for the in vitro carbonic anhydrase inhibition assay.
Protocol 3: In Vivo Diuretic Activity Assessment in Rats

This protocol provides a general method for evaluating the diuretic effect of a test compound, a potential downstream effect of carbonic anhydrase inhibition in the kidneys.[6]

Animal Model:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound (e.g., dissolved in 0.5% carboxymethylcellulose) orally or intraperitoneally.

  • Simultaneously, administer a saline load (e.g., 25 mL/kg of 0.9% NaCl) via oral gavage.

  • Include a vehicle control group and a positive control group (e.g., furosemide).

  • Place individual rats in metabolic cages for urine collection over a 5 or 24-hour period.

  • Measure the total urine volume for each rat.

  • Analyze urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes.

  • Calculate the diuretic effect (total urine output), natriuretic effect (total Na⁺ excreted), and kaliuretic effect (total K⁺ excreted).

Conclusion

This compound represents a valuable starting point for the design and synthesis of novel enzyme inhibitors and other biologically active molecules. The protocols and data presented herein provide a framework for researchers to explore the medicinal chemistry applications of this versatile scaffold, particularly in the context of carbonic anhydrase inhibition. Further derivatization and biological evaluation are warranted to fully elucidate the therapeutic potential of this compound class.

References

Application Notes and Protocols for N-acylation of 3-(Aminosulfonyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylsulfonamides are a significant class of compounds in medicinal chemistry and drug development. They are often utilized as bioisosteres of carboxylic acids due to their similar pKa values and hydrogen bonding capabilities.[1][2][3][4] The N-acylsulfonamide moiety can offer improved pharmacokinetic and pharmacodynamic properties, such as enhanced metabolic stability and cell permeability, compared to the corresponding carboxylic acids. 3-(Aminosulfonyl)propanoic acid is a readily available starting material that, upon N-acylation, can lead to a diverse range of derivatives with potential therapeutic applications.

This document provides detailed protocols for the N-acylation of this compound, addressing the key challenge of the presence of a free carboxylic acid group. Two primary strategies are presented: direct selective N-acylation and a protection-acylation-deprotection sequence.

Chemical Structures

CompoundStructure
This compoundHOOC-CH₂-CH₂-SO₂-NH₂
Acylating Agent (Acyl Chloride)R-CO-Cl
Acylating Agent (Acid Anhydride)(R-CO)₂O
N-acyl-3-(aminosulfonyl)propanoic acidHOOC-CH₂-CH₂-SO₂-NH-CO-R

Experimental Protocols

Protocol 1: Direct Selective N-acylation using an Acyl Chloride under Basic Conditions

This protocol aims for the selective acylation of the sulfonamide group in the presence of the carboxylic acid. The sulfonamide proton is generally more acidic than the carboxylic acid proton, allowing for its selective deprotonation and subsequent acylation under carefully controlled basic conditions.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or THF.

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 to 1.5 equivalents) or pyridine dropwise while stirring.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 equivalents) to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding 1M HCl solution until the aqueous layer is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data Summary (Representative examples):

Acyl ChlorideBaseSolventReaction Time (h)Yield (%)
Acetyl chlorideTriethylamineDCM485-95
Benzoyl chloridePyridineTHF880-90
4-Nitrobenzoyl chlorideTriethylamineDCM1275-85
Protocol 2: N-acylation using an Acid Anhydride with a Lewis Acid Catalyst

This method utilizes a Lewis acid to activate the acid anhydride, promoting the acylation of the less nucleophilic sulfonamide. This can sometimes offer better selectivity compared to base-mediated methods.

Materials:

  • This compound

  • Acid anhydride (e.g., Acetic anhydride, Propionic anhydride)

  • Lewis acid catalyst (e.g., Zinc chloride (ZnCl₂), Bismuth(III) triflate (Bi(OTf)₃))

  • Anhydrous Acetonitrile (MeCN) or solvent-free conditions

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Standard laboratory equipment

Procedure:

  • Mixing Reactants: In a reaction vessel, combine this compound (1.0 equivalent) and the acid anhydride (1.5 equivalents).

  • Addition of Catalyst: Add a catalytic amount of the Lewis acid (e.g., 3-5 mol%).

  • Heating: Heat the reaction mixture to 60-80 °C with stirring. For solvent-free conditions, ensure efficient mixing.

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Add saturated NaHCO₃ solution to neutralize the excess acid anhydride and the catalyst.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: After filtration, concentrate the solvent and purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary (Representative examples):

Acid AnhydrideCatalyst (mol%)Temperature (°C)Reaction Time (h)Yield (%)
Acetic anhydrideZnCl₂ (5)80680-90
Propionic anhydrideBi(OTf)₃ (3)60485-95
Protocol 3: Protection-Acylation-Deprotection Strategy

To avoid any potential side reactions with the carboxylic acid group, a protection strategy can be employed. The carboxylic acid is first converted to an ester (e.g., methyl or ethyl ester), followed by N-acylation, and subsequent hydrolysis of the ester to regenerate the carboxylic acid.

Materials:

  • This compound

  • Methanol or Ethanol

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

  • Acyl chloride or acid anhydride

  • Base (e.g., Triethylamine) or Lewis acid catalyst

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Solvents for reaction and extraction (e.g., DCM, THF, Ethyl Acetate)

  • Standard laboratory equipment

Procedure:

Step 1: Protection of the Carboxylic Acid (Esterification)

  • Suspend this compound in methanol or ethanol.

  • Cool the mixture to 0 °C and slowly add thionyl chloride (1.2 equivalents) or a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction and remove the solvent under reduced pressure.

  • Neutralize with a saturated solution of NaHCO₃ and extract the ester with ethyl acetate.

  • Dry the organic layer and concentrate to obtain the ester, which can be used in the next step without further purification.

Step 2: N-acylation of the Ester

  • Follow either Protocol 1 or Protocol 2 using the protected ester as the starting material.

Step 3: Deprotection of the Ester (Hydrolysis)

  • Dissolve the N-acylated ester in a mixture of THF and water.

  • Add LiOH (1.5-2.0 equivalents) and stir at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Acidify the reaction mixture with 1M HCl to pH ~2.

  • Extract the final product with ethyl acetate.

  • Dry the organic layer and concentrate to yield the N-acyl-3-(aminosulfonyl)propanoic acid.

Visualizations

experimental_workflow cluster_start Starting Material cluster_protocols N-acylation Protocols cluster_product Final Product start This compound protocol1 Protocol 1: Direct Acylation (Acyl Chloride) start->protocol1 protocol2 Protocol 2: Direct Acylation (Acid Anhydride) start->protocol2 protocol3 Protocol 3: Protection-Acylation-Deprotection start->protocol3 product N-acyl-3-(aminosulfonyl)propanoic acid protocol1->product protocol2->product protocol3->product

Caption: Overview of synthetic routes for N-acylation.

signaling_pathway_analogy cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_products Products sulfonamide This compound activated_complex Activated Intermediate sulfonamide->activated_complex acyl_agent Acylating Agent (Acyl Chloride / Anhydride) acyl_agent->activated_complex catalyst Base or Lewis Acid catalyst->activated_complex final_product N-acyl-3-(aminosulfonyl)propanoic acid activated_complex->final_product byproduct Byproduct (e.g., HCl, Carboxylic Acid) activated_complex->byproduct

Caption: Generalized reaction pathway for N-acylation.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Acyl chlorides and acid anhydrides are corrosive and moisture-sensitive. Handle them with care under anhydrous conditions.

  • Thionyl chloride is toxic and corrosive. It should be handled with extreme caution.

  • Lewis acids can be moisture-sensitive and corrosive.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols outlined in this document provide comprehensive methods for the N-acylation of this compound. The choice of protocol will depend on the specific acylating agent, the desired scale of the reaction, and the available laboratory resources. For many acylating agents, direct N-acylation (Protocols 1 and 2) is efficient and avoids additional protection and deprotection steps. However, for sensitive substrates or to minimize potential side reactions, the protection-acylation-deprotection strategy (Protocol 3) offers a robust alternative. Proper monitoring and purification are crucial for obtaining the desired N-acyl-3-(aminosulfonyl)propanoic acid derivatives in high purity. These compounds can serve as valuable building blocks for the development of novel therapeutic agents.

References

Application of 3-(Aminosulfonyl)propanoic Acid in Antimicrobial Synthesis: A Prospective Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Sulfonamides, a well-established class of synthetic antimicrobials, continue to be a valuable pharmacophore in drug discovery due to their broad spectrum of biological activities.[1][2][3] 3-(Aminosulfonyl)propanoic acid presents an intriguing, yet underexplored, starting material for the synthesis of novel sulfonamide-based antimicrobial agents. Its bifunctional nature, possessing both a carboxylic acid and a sulfonamide group, offers versatile opportunities for chemical modification to generate diverse molecular libraries with potential antimicrobial efficacy. While direct applications of this compound in antimicrobial synthesis are not extensively documented in publicly available literature, this document provides a prospective guide based on established principles of sulfonamide chemistry and antimicrobial drug design.

Rationale for Use

The core rationale for utilizing this compound lies in the established structure-activity relationships (SAR) of sulfonamide antibiotics.[2][4][5] The general structure of active sulfonamides features a para-aminobenzenesulfonamide core, which acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt folate metabolism, leading to bacteriostasis.[2]

The propanoic acid moiety of this compound can be strategically modified to introduce various lipophilic or heterocyclic groups, which are known to enhance the antimicrobial potency and pharmacokinetic properties of sulfonamides.[4][5][6] The carboxylic acid group provides a convenient handle for amide bond formation, allowing for the coupling of diverse amines and heterocyclic scaffolds.

Proposed Synthetic Approach

A plausible synthetic strategy for generating novel antimicrobial candidates from this compound involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid group of this compound can be activated to form a more reactive intermediate, such as an acid chloride or an active ester.

  • Amide Coupling: The activated acid derivative can then be reacted with a variety of primary or secondary amines, including those containing heterocyclic moieties known to confer antimicrobial activity, to yield the final sulfonamide-containing propionamide derivatives.

G cluster_start Starting Material cluster_activation Activation cluster_coupling Coupling cluster_product Final Product 3-ASP This compound Activated_ASP Activated 3-ASP (e.g., Acid Chloride) 3-ASP->Activated_ASP Activating Agent (e.g., SOCl2) Coupling_Reaction Amide Coupling Activated_ASP->Coupling_Reaction Amine Diverse Amines (Primary/Secondary, Heterocyclic) Amine->Coupling_Reaction Final_Product Novel Sulfonamide Derivatives Coupling_Reaction->Final_Product

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of antimicrobial agents derived from this compound. These protocols are based on established methods for sulfonamide synthesis and antimicrobial testing.[1][7][8][9]

Protocol 1: Synthesis of N-Aryl-3-(aminosulfonyl)propanamides

This protocol describes a general method for the synthesis of N-aryl substituted derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Substituted aniline (various)

  • Triethylamine (TEA) or Pyridine

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the amine solution to 0 °C and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 6-18 hours.[8]

  • Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.[8]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-aryl-3-(aminosulfonyl)propanamide.[8]

Characterization:

The synthesized compounds should be characterized using standard analytical techniques:[8][9]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the S=O stretches of the sulfonamide group (around 1350 cm⁻¹ and 1160 cm⁻¹).[8]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.

Materials:

  • Synthesized sulfonamide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae)[7][9]

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and the control antibiotic in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in MHB in the 96-well plates to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (broth + inoculum) and a sterility control (broth only). Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The antimicrobial activity of the synthesized compounds can be summarized in a table for easy comparison. The following is a representative table of hypothetical data.

Compound IDR-group (on N-aryl)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. K. pneumoniae
ASP-01 -H>128>128>128
ASP-02 4-Cl64128128
ASP-03 4-NO₂326464
ASP-04 2,4-diCl163232
Ciprofloxacin (Control)0.50.250.5

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides exert their antimicrobial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids in bacteria.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Normal Pathway Bacterial_Growth Bacterial Growth Inhibition Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition THF Tetrahydrofolic Acid DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids

Conclusion

This compound holds potential as a versatile building block for the synthesis of novel sulfonamide-based antimicrobial agents. The protocols and conceptual framework provided here offer a starting point for researchers to explore this untapped area of medicinal chemistry. Through systematic derivatization and biological evaluation, it may be possible to develop new and effective antimicrobial compounds to combat the growing challenge of antibiotic resistance.

References

Application Notes and Protocols: Azido-Derivatized 3-(Aminosulfonyl)propanoic Acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of azido-derivatized 3-(Aminosulfonyl)propanoic acid in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile reagent serves as a valuable building block for bioconjugation, drug discovery, and diagnostic tool development, leveraging the robust and bioorthogonal nature of click chemistry.

Introduction

Click chemistry, a concept introduced by K. B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable triazole linkage between an azide and a terminal alkyne.[2][3] This reaction is noted for its efficiency, mild reaction conditions, and compatibility with a wide range of functional groups, making it a powerful tool in various scientific disciplines.[4][5]

Azido-derivatized this compound is a novel bifunctional molecule designed for click chemistry applications. It incorporates a terminal azide for conjugation, a sulfonamide group which is a common scaffold in medicinal chemistry, and a carboxylic acid for further functionalization or to enhance water solubility.[6][7] The presence of the sulfonamide moiety opens avenues for the development of novel therapeutics and probes by combining it with other molecular entities via the click reaction.

Proposed Synthesis of 2-Azido-3-(aminosulfonyl)propanoic Acid

A plausible synthetic route for 2-azido-3-(aminosulfonyl)propanoic acid is proposed to start from the readily available amino acid, L-cysteic acid. The synthesis involves the protection of the carboxylic and sulfonic acid groups, followed by a diazo-transfer reaction to convert the primary amine to an azide, and subsequent deprotection.

start L-Cysteic Acid step1 Protection of Carboxylic and Sulfonic Acids start->step1 e.g., Esterification & Sulfonyl Chloride formation step2 Diazo-Transfer Reaction (e.g., with triflyl azide) step1->step2 Base step3 Deprotection step2->step3 Acid or Hydrogenolysis product 2-Azido-3-(aminosulfonyl)propanoic Acid step3->product

Caption: Proposed synthesis of 2-Azido-3-(aminosulfonyl)propanoic Acid.

Applications

The unique trifunctional nature of azido-derivatized this compound makes it a versatile tool for a variety of applications in research and drug development:

  • Bioconjugation: The azide group allows for the covalent attachment of this molecule to alkyne-modified biomolecules such as proteins, peptides, and nucleic acids.[2] The sulfonamide and carboxylic acid moieties can be used to modulate the solubility and pharmacokinetic properties of the resulting conjugate.

  • Drug Discovery: This molecule can serve as a linker to connect different pharmacophores, for instance, in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).[4] The sulfonamide core is a privileged structure in many approved drugs.[7]

  • Diagnostic Probes: By clicking this molecule to a fluorescent dye or a biotin tag, it can be used to label and visualize biological targets that interact with sulfonamide-based ligands.

Experimental Protocols

The following are generalized protocols for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using azido-derivatized this compound. Optimization may be necessary depending on the specific alkyne-containing substrate.

Materials and Reagents
  • Azido-derivatized this compound

  • Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Tris buffer)

  • Organic Co-solvent (e.g., DMSO, DMF) if needed for solubility

  • Deionized water

Stock Solution Preparation
ReagentStock ConcentrationSolvent
Azido-derivatized this compound10 mMReaction Buffer
Alkyne-functionalized Molecule10 mMCompatible Solvent (e.g., water, DMSO)
Copper(II) Sulfate (CuSO₄)100 mMDeionized Water
Sodium Ascorbate1 M (prepare fresh)Deionized Water
THPTA Ligand50 mMDeionized Water
TBTA Ligand50 mMDMSO
General CuAAC Protocol for Bioconjugation

This protocol is adapted from established methods for bioconjugation.[8][9]

  • Reaction Setup: In a microcentrifuge tube, add the alkyne-functionalized biomolecule (1.0 equivalent) from its stock solution.

  • Add the azido-derivatized this compound stock solution (1.1-1.5 equivalents).

  • Add the reaction buffer to achieve the desired final concentration (typically 1-10 mM). If the reactants are not fully soluble, a co-solvent like DMSO can be added.

  • Catalyst Preparation: In a separate tube, prepare the catalyst premix by combining the Copper(II) Sulfate and THPTA ligand solutions. A 1:5 molar ratio of copper to ligand is often used.[9] Allow this mixture to incubate for a few minutes.

  • Degassing: Degas the main reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[4]

  • Initiation: Initiate the reaction by adding the catalyst premix to the reaction mixture (0.05-0.1 equivalents of CuSO₄).

  • Immediately add the freshly prepared sodium ascorbate solution (5-10 equivalents) to reduce Cu(II) to the active Cu(I) state.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Monitoring and Purification: The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE. The final conjugate can be purified by size-exclusion chromatography, dialysis, or HPLC.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions B Mix Alkyne-Biomolecule and Azido-Sulfonamide A->B C Prepare Catalyst Premix (CuSO4 + Ligand) A->C D Degas Reaction Mixture B->D E Add Catalyst Premix C->E D->E F Add Sodium Ascorbate E->F G Incubate (RT, 1-4h) F->G H Monitor Reaction (LC-MS, SDS-PAGE) G->H I Purify Conjugate (SEC, HPLC) H->I

Caption: General workflow for CuAAC bioconjugation.

Quantitative Data Summary

The following table summarizes typical reactant concentrations and ratios for a standard CuAAC reaction. These may require optimization for specific applications.[10]

ComponentStock ConcentrationFinal ConcentrationMolar Ratio (relative to limiting reagent)
Azido-derivatized this compound10 mM50 µM - 1 mM1.1 - 1.5
Alkyne-functionalized Molecule10 mM50 µM - 1 mM1.0
Copper(II) Sulfate (CuSO₄)100 mM50 µM - 500 µM0.05 - 0.5
Sodium Ascorbate1 M1 mM - 5 mM5 - 50
Ligand (THPTA/TBTA)50 mM250 µM - 2.5 mM0.25 - 2.5

Hypothetical Application in a Signaling Pathway

Azido-derivatized this compound can be used to synthesize probes to study signaling pathways involving enzymes that are targeted by sulfonamide-based inhibitors, such as carbonic anhydrases. A fluorescently labeled version of the molecule could be used to visualize the localization of these enzymes within a cell.

A Azido-Sulfonamide Propanoic Acid C CuAAC Click Reaction A->C B Alkyne-Fluorophore B->C D Fluorescent Sulfonamide Probe C->D F Probe Incubation D->F E Cellular System with Target Enzyme E->F G Fluorescence Microscopy F->G H Visualization of Enzyme Localization G->H

Caption: Workflow for creating and using a fluorescent probe.

Conclusion

Azido-derivatized this compound represents a promising and versatile reagent for a wide array of click chemistry applications. Its unique combination of an azide handle, a sulfonamide core, and a carboxylic acid moiety provides researchers with a powerful tool for bioconjugation, drug discovery, and the development of novel diagnostic probes. The protocols and data presented herein offer a solid foundation for the successful implementation of this reagent in various research and development endeavors.

References

Troubleshooting & Optimization

Navigating the Synthesis of 3-(Aminosulfonyl)propanoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(aminosulfonyl)propanoic acid, a valuable building block in pharmaceutical and chemical research, can present unique challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during its synthesis, helping researchers to optimize their reaction outcomes and streamline their development processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic strategies include:

  • Route A: Nucleophilic substitution of a 3-halopropanoic acid (e.g., 3-chloropropanoic acid or 3-bromopropanoic acid) with a sulfite source, followed by reaction with ammonia or an ammonia equivalent.

  • Route B: The sulfamoylation of a suitable 3-carbon precursor. This can involve the reaction of a propiolactone or a 3-hydroxypropanoic acid derivative with a sulfamoylating agent.

  • Route C: Hydrolysis of 3-sulfamoylpropionitrile under acidic or basic conditions.

Q2: I am observing a significant amount of acrylic acid in my reaction mixture. What is the likely cause?

A2: The formation of acrylic acid is a common side reaction, particularly when using 3-halopropanoic acids as starting materials under basic conditions. The base can promote an elimination reaction (dehydrohalogenation) of the starting material, competing with the desired substitution reaction.

Q3: My final product is difficult to purify, showing multiple spots on TLC. What are the potential impurities?

A3: Besides unreacted starting materials, common impurities can include acrylic acid, 3,3'-iminodipropionic acid (from the reaction of the product with the starting material or acrylic acid), and potentially a cyclic sulfonamide (sultam) if intramolecular cyclization occurs.

Q4: What is the optimal pH for the final product isolation?

A4: this compound is an amino acid derivative and is zwitterionic at its isoelectric point. Acidifying the reaction mixture to a low pH (typically 2-3) will protonate the carboxylate group, aiding in its precipitation or extraction into an organic solvent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with potential causes and recommended solutions.

Observed Issue Potential Cause(s) Recommended Solutions
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of acrylic acid via elimination. 3. Suboptimal workup and isolation procedure.1. Monitor the reaction by TLC or NMR to ensure completion. Consider extending the reaction time or increasing the temperature cautiously. 2. Use a milder base or control the stoichiometry of the base carefully. Consider a buffered reaction medium. 3. Optimize the pH for precipitation/extraction. Ensure complete removal of inorganic salts.
Presence of a Major Side Product at a Higher Rf on TLC 1. Unreacted 3-halopropanoic acid starting material. 2. Formation of the corresponding methyl or ethyl ester if using an alcohol as a solvent.1. Confirm the identity by co-spotting with the starting material. Drive the reaction to completion. 2. Avoid using alcohol as a solvent if esterification is a concern. Use an aprotic solvent instead.
Presence of a Water-Soluble Impurity 1. Inorganic salts from the reaction (e.g., sodium chloride, sodium sulfite). 2. Formation of 3,3'-iminodipropionic acid.1. Wash the crude product thoroughly with cold water or perform a recrystallization. 2. This impurity is challenging to remove. Consider purification by ion-exchange chromatography. To minimize its formation, use a controlled amount of the amino group source and avoid high temperatures.
Product Degradation During Workup 1. High temperatures leading to decarboxylation or other decomposition pathways. 2. Strong acidic or basic conditions causing hydrolysis of the sulfonamide.1. Perform workup and purification steps at lower temperatures. 2. Use moderate pH ranges for extraction and precipitation. Avoid prolonged exposure to very strong acids or bases.
Formation of an Unidentified Neutral Impurity Intramolecular cyclization to form a neutral cyclic sulfonamide (sultam).This is more likely to occur under harsh dehydrating conditions or high temperatures. Use milder reaction conditions. The sultam can often be separated by column chromatography.

Key Experimental Protocols

Protocol 1: Synthesis from 3-Chloropropanoic Acid
  • Step 1: Sulfonation. In a round-bottom flask, dissolve 3-chloropropanoic acid in water. Add a slight excess of sodium sulfite and heat the mixture to reflux for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Step 2: Amination. Cool the reaction mixture to room temperature. In a well-ventilated fume hood, add aqueous ammonia in excess and stir at room temperature overnight.

  • Step 3: Isolation. Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. Cool the solution in an ice bath to precipitate the product. Filter the white solid, wash with a small amount of cold water, and dry under vacuum.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the main reaction pathway and a troubleshooting workflow.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 3-Halopropanoic Acid 3-Halopropanoic Acid 3-Sulfopropanoic Acid 3-Sulfopropanoic Acid 3-Halopropanoic Acid->3-Sulfopropanoic Acid + Sulfite Sulfite Sulfite Ammonia Ammonia This compound This compound 3-Sulfopropanoic Acid->this compound + Ammonia

Caption: Synthetic pathway from 3-halopropanoic acid.

Troubleshooting_Workflow Start Start Analyze Crude Product (TLC, NMR) Analyze Crude Product (TLC, NMR) Start->Analyze Crude Product (TLC, NMR) Low Yield? Low Yield? Analyze Crude Product (TLC, NMR)->Low Yield? Check for Elimination Check for Acrylic Acid Low Yield?->Check for Elimination Yes Unexpected Spots? Unexpected Spots? Low Yield?->Unexpected Spots? No Optimize Base/Temp Optimize Base/Temp Check for Elimination->Optimize Base/Temp Optimize Base/Temp->Analyze Crude Product (TLC, NMR) Identify Impurities (MS, NMR) Identify Impurities (MS, NMR) Unexpected Spots?->Identify Impurities (MS, NMR) Yes Product Pure? Product Pure? Unexpected Spots?->Product Pure? No Purification Strategy Recrystallization or Chromatography Identify Impurities (MS, NMR)->Purification Strategy Purification Strategy->Product Pure? Product Pure?->Purification Strategy No End End Product Pure?->End Yes

Caption: Troubleshooting workflow for synthesis.

Side_Products 3-Halopropanoic Acid 3-Halopropanoic Acid Acrylic Acid Acrylic Acid 3-Halopropanoic Acid->Acrylic Acid Elimination Main Reaction Desired Product 3-Halopropanoic Acid->Main Reaction Substitution 3,3'-Iminodipropionic Acid 3,3'-Iminodipropionic Acid Cyclic Sultam Cyclic Sultam Main Reaction->3,3'-Iminodipropionic Acid Dimerization Main Reaction->Cyclic Sultam Intramolecular Cyclization

Caption: Common side product formation pathways.

Technical Support Center: Purification of 3-(Aminosulfonyl)propanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(Aminosulfonyl)propanoic acid by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle of differential solubility. The crude this compound is dissolved in a hot solvent in which it has high solubility. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts or have different solubility characteristics, remain dissolved in the solvent (mother liquor).

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: Due to its polar nature, containing both a carboxylic acid and a sulfonamide group, this compound is expected to be soluble in polar solvents. Water is a common choice. Mixed solvent systems, such as ethanol-water or acetone-water, can also be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q3: What are the potential impurities in crude this compound?

A3: Potential impurities depend on the synthetic route. Common impurities may include unreacted starting materials (e.g., 3-halopropanoic acid, acrylic acid, or 3-aminopropanoic acid), inorganic salts (e.g., sodium chloride, sodium sulfate if reagents like chlorosulfonic acid and sodium hydroxide are used), and side-products from polymerization or hydrolysis of intermediates.

Q4: How can I improve the yield of my recrystallization?

A4: To improve the yield, ensure you use the minimum amount of hot solvent necessary to dissolve the crude product completely. Avoid using an excessive amount of solvent, as this will keep more of your product dissolved in the mother liquor upon cooling. Cooling the solution slowly at first, and then in an ice bath, can also maximize crystal formation.

Q5: My compound is "oiling out" instead of crystallizing. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if there are significant impurities. To resolve this, you can try reheating the solution and adding more solvent to decrease the saturation. Alternatively, using a different solvent or a solvent mixture might be necessary.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation - Too much solvent was used. - The solution was not sufficiently saturated. - The cooling process was too rapid.- Boil off some of the solvent to concentrate the solution. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Poor Recovery/Low Yield - The compound is significantly soluble in the cold solvent. - Premature crystallization occurred during hot filtration. - An excessive amount of cold solvent was used to wash the crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Preheat the filtration apparatus (funnel and filter paper) to prevent cooling and crystallization during filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are Colored or Appear Impure - Colored impurities are present in the crude material. - The cooling process was too fast, trapping impurities in the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Ensure a slow cooling rate to allow for the formation of a pure crystal lattice. A second recrystallization may be necessary.
"Oiling Out" of the Product - The melting point of the solute is below the boiling point of the solvent. - High concentration of impurities depressing the melting point.- Reheat the mixture and add more of the primary solvent to lower the saturation point. - Consider using a lower-boiling point solvent or a solvent/anti-solvent system.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., water) and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Solvent/Anti-Solvent Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise with constant swirling until the solution becomes persistently cloudy.

  • Induce Crystallization: If crystals do not form readily, you may need to add a seed crystal or scratch the inside of the flask with a glass rod.

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow for the formation and growth of crystals.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Quantitative Data

Solvent SystemTemperature (°C)Approximate Solubility of Taurine ( g/100g of solvent)
Water2010.46
Water4015.12
Water6021.03
10% Ethanol in Water (w/w)208.95
10% Ethanol in Water (w/w)4012.98
10% Ethanol in Water (w/w)6018.23
20% Ethanol in Water (w/w)207.62
20% Ethanol in Water (w/w)4011.15
20% Ethanol in Water (w/w)6015.84

Visualizations

Recrystallization_Workflow Recrystallization Experimental Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve decolorize Optional: Add Activated Charcoal for Color Removal dissolve->decolorize hot_filter Hot Gravity Filtration to Remove Insolubles decolorize->hot_filter cool Slowly Cool Filtrate to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath to Maximize Crystallization cool->ice_bath vacuum_filter Collect Crystals by Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Ice-Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: A flowchart illustrating the single-solvent recrystallization process.

Troubleshooting_Logic Troubleshooting Recrystallization Issues start Recrystallization Issue no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield oiling_out Product Oils Out start->oiling_out impure_crystals Impure/Colored Crystals start->impure_crystals solution1 Too much solvent? -> Concentrate solution no_crystals->solution1 Yes solution2 Supersaturated? -> Scratch flask or add seed crystal no_crystals->solution2 No solution3 Significant solubility in cold solvent? -> Ensure thorough cooling low_yield->solution3 Possible solution4 Premature crystallization? -> Preheat filtration apparatus low_yield->solution4 Possible solution5 High impurity level? -> Re-recrystallize oiling_out->solution5 Possible solution6 Solvent BP > Solute MP? -> Change solvent oiling_out->solution6 Yes solution7 Colored impurities? -> Use activated charcoal impure_crystals->solution7 Yes solution8 Fast cooling? -> Cool solution more slowly impure_crystals->solution8 Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of 3-(Aminosulfonyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Aminosulfonyl)propanoic acid synthesis.

Comparison of Synthetic Routes

The selection of a synthetic route for this compound can significantly impact yield, purity, and scalability. Below is a summary of common methods with their reported yields and reaction conditions.

Starting Material(s)Key Reagents & SolventsReaction ConditionsReported YieldPurityReference(s)
1,3-Propane SultoneAmmonia, 1,4-Dioxane/Water or Tetrahydrofuran (THF)30-50°C, 4 hours88-99%>98%[1]
Sodium Sulfite, AcrylonitrileSulfuric Acid, Ethanol, Raney Nickel, HydrogenRoom temperature for initial reaction, then 60°C for hydrogenation~80%99%[2][3]
3-AminopropanolHydrogen Chloride, Sodium SulfiteChlorination followed by sulfonation under refluxNot explicitly stated-[4]
3-Chloropropanesulfonyl ChlorideAqueous AmmoniaControlled temperature (ice bath)Theoretical-General Reaction

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields can stem from several factors, from the quality of starting materials to the reaction conditions and work-up procedure. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials:

    • 1,3-Propane Sultone: This reagent is susceptible to hydrolysis, forming 3-hydroxypropanesulfonic acid.[5][6] Ensure it is stored under anhydrous conditions and use a freshly opened bottle if possible. The purity of commercial 1,3-propane sultone can be around 99%, with water and 3-hydroxy-1-propanesulfonic acid as common impurities.[6]

    • Acrylonitrile: Ensure it is free from polymerization inhibitors if the reaction protocol calls for it, and that it has not polymerized upon storage.

    • Solvents: Anhydrous solvents are critical in many steps to prevent unwanted side reactions, such as the hydrolysis of intermediates.

  • Reaction Conditions:

    • Temperature Control: The amination of 1,3-propane sultone and the reaction of 3-chloropropanesulfonyl chloride with ammonia are exothermic. Insufficient cooling can lead to side reactions and reduced yield. Conversely, in the hydrogenation of 3-sulfopropionitrile, maintaining the optimal temperature is necessary to ensure complete conversion.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.

    • pH Control: In the synthesis from sodium sulfite and acrylonitrile, maintaining the pH between 6 and 7 is important for the initial addition reaction.[2][3] During work-up, adjusting the pH is critical for product isolation.

  • Product Isolation:

    • The product is water-soluble, which can lead to losses during aqueous work-ups. Multiple extractions with an appropriate organic solvent may be necessary if applicable, though for this highly polar molecule, precipitation is the more common isolation method.

    • Ensure complete precipitation of the product by adjusting the pH and temperature as required by the protocol.

Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

The nature of the side products depends on the synthetic route chosen.

  • Route 1: From 1,3-Propane Sultone:

    • Unreacted 1,3-Propane Sultone: Incomplete reaction will leave this starting material as an impurity.[1] Since 1,3-propane sultone is a suspected carcinogen, its removal is critical. Purification via recrystallization is often employed.

    • 3-Hydroxypropanesulfonic acid: This is the hydrolysis product of 1,3-propane sultone and a common impurity.[5][6] Using anhydrous conditions and fresh reagents can minimize its formation.

  • Route 2: From Sodium Sulfite and Acrylonitrile:

    • Secondary and Tertiary Amines: During the hydrogenation of the nitrile intermediate, the primary amine product can react with the imine intermediate, leading to the formation of secondary and tertiary amines.[7][8] This can be suppressed by adding ammonia to the reaction mixture or by using specific catalysts and reaction conditions that favor the formation of the primary amine.[1][7]

    • Incomplete Hydrogenation: The presence of the nitrile starting material or partially hydrogenated intermediates can be an issue. Ensure the catalyst is active and the reaction is run for a sufficient amount of time under adequate hydrogen pressure.

  • Route 3: From 3-Chloropropanesulfonyl Chloride:

    • Over-reaction with Ammonia: The newly formed sulfonamide can potentially react further, though this is less likely under controlled conditions.

    • Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride group is reactive towards water, which would lead to the formation of 3-chloropropanesulfonic acid. Using anhydrous conditions is important.

Q3: How can I effectively monitor the progress of my reaction?

For polar molecules like this compound and its intermediates, standard silica gel TLC can be challenging.

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective technique for monitoring the reaction progress and assessing the purity of the final product. A reversed-phase C18 column with an acidic mobile phase is often a good starting point.[9][10]

  • Thin-Layer Chromatography (TLC): While challenging, it may be possible with specific solvent systems. Consider using more polar stationary phases or employing a mobile phase with additives like acetic or formic acid to improve spot shape and separation.

Experimental Protocols

Method 1: Synthesis from 1,3-Propane Sultone

This method involves the ring-opening of 1,3-propane sultone with ammonia. It is a high-yielding reaction but requires handling of the carcinogenic 1,3-propane sultone.

Materials:

  • 1,3-Propane Sultone

  • Concentrated Ammonia solution (28-30%)

  • 1,4-Dioxane

  • Deionized Water

  • Ethanol

Procedure:

  • In a well-ventilated fume hood, dissolve 1,3-propane sultone (1 eq.) in a mixture of 1,4-dioxane and water.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq.) to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 30°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by HPLC until the 1,3-propane sultone is consumed.

  • Reduce the volume of the solvent under reduced pressure.

  • Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Collect the white crystalline product by filtration and wash with cold ethanol.

  • Dry the product under vacuum to a constant weight. A yield of over 90% with high purity is expected.[1]

Method 2: Synthesis from Sodium Sulfite and Acrylonitrile

This two-step process involves the initial sulfonation of acrylonitrile followed by catalytic hydrogenation of the resulting nitrile.

Materials:

  • Sodium Sulfite

  • Acrylonitrile

  • Sulfuric Acid (98%)

  • Ethanol (absolute)

  • Raney Nickel (catalyst)

  • Hydrogen gas

  • Ammoniacal ethanol solution

Procedure: Step 1: Synthesis of 3-Sulfopropionitrile

  • Dissolve sodium sulfite (1 mol) in water.

  • At room temperature, simultaneously add acrylonitrile (1 mol) and concentrated sulfuric acid (0.5 mol) dropwise to the sodium sulfite solution over approximately 1 hour.

  • After the addition, adjust the pH of the reaction mixture to 7.

  • Remove the water by vacuum distillation to obtain a solid mixture of 3-sulfopropionitrile and sodium sulfate.

Step 2: Hydrogenation to 3-Aminopropanesulfonic Acid

  • Add absolute ethanol to the solid residue and reflux for 2 hours to dissolve the 3-sulfopropionitrile.

  • Filter the hot solution to remove the insoluble sodium sulfate.

  • Transfer the ethanolic solution of 3-sulfopropionitrile to a hydrogenation reactor.

  • Adjust the pH to 10 using an ammoniacal ethanol solution.

  • Add Raney Nickel catalyst (approximately 2% of the total reaction weight).

  • Pressurize the reactor with hydrogen gas (e.g., 2.0 MPa) and heat to 60°C.

  • Maintain the reaction under these conditions for approximately 6 hours, or until hydrogen uptake ceases.

  • After the reaction is complete, cool the reactor, vent the hydrogen, and filter off the catalyst.

  • Remove the ethanol by distillation under reduced pressure.

  • Cool the remaining solution to crystallize the 3-aminopropanesulfonic acid.

  • Filter the product, wash with cold ethanol, and dry. An expected yield of around 80% with 99% purity is reported.[2][3]

Method 3: Synthesis from 3-Chloropropanesulfonyl Chloride (Plausible Protocol)

This method involves the reaction of 3-chloropropanesulfonyl chloride with ammonia to form the sulfonamide, followed by hydrolysis of the alkyl chloride to a carboxylic acid. This is a plausible but not explicitly detailed protocol in the search results and would require experimental validation.

Materials:

  • 3-Chloropropanesulfonyl Chloride

  • Concentrated Aqueous Ammonia

  • Sodium Hydroxide

  • Hydrochloric Acid

Procedure: Step 1: Formation of 3-Chloropropane-1-sulfonamide

  • In a three-necked flask equipped with a stirrer and a dropping funnel, place an excess of concentrated aqueous ammonia and cool it in an ice-salt bath.

  • Slowly add 3-chloropropanesulfonyl chloride dropwise to the cold ammonia solution. The reaction is highly exothermic and the temperature should be maintained below 5°C. The reaction of acyl chlorides with ammonia is a nucleophilic addition-elimination.[11][12][13][14]

  • After the addition is complete, continue stirring at low temperature for 1-2 hours.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • The product, 3-chloropropane-1-sulfonamide, may precipitate and can be isolated by filtration.

Step 2: Conversion to this compound

  • The isolated 3-chloropropane-1-sulfonamide would then need to be converted to the carboxylic acid. This could potentially be achieved through a cyanide-mediated route (reaction with NaCN followed by hydrolysis) or other methods for converting alkyl halides to carboxylic acids. A direct hydrolysis of the alkyl chloride is unlikely to be efficient. A more detailed investigation into this conversion step is required.

Visualizations

Experimental Workflow Diagrams

G Synthesis from 1,3-Propane Sultone cluster_0 Reaction cluster_1 Work-up and Isolation A Dissolve 1,3-Propane Sultone B Add Aqueous Ammonia (exothermic) A->B C Stir at Room Temperature B->C D Solvent Removal C->D E Crystallization D->E F Filtration and Washing E->F G Drying F->G

Caption: Workflow for the synthesis of this compound from 1,3-propane sultone.

G Synthesis from Sodium Sulfite and Acrylonitrile cluster_0 Step 1: Sulfonation cluster_1 Step 2: Hydrogenation A Dissolve Sodium Sulfite B Add Acrylonitrile and Sulfuric Acid A->B C pH Adjustment and Water Removal B->C D Dissolve Intermediate in Ethanol C->D E Catalytic Hydrogenation D->E F Catalyst Filtration E->F G Solvent Removal and Crystallization F->G H Filtration and Drying G->H

Caption: Two-step synthesis of this compound from sodium sulfite and acrylonitrile.

Troubleshooting Logic Diagram

G Troubleshooting Low Yield A Low Yield Observed B Check Starting Material Purity A->B C Verify Reaction Conditions A->C D Optimize Work-up and Isolation A->D E Impure or Degraded Reagents? B->E F Incorrect Temperature or Time? C->F G Product Loss During Extraction/Precipitation? D->G E->C No H Use Fresh/Purified Reagents E->H Yes F->D No I Monitor Reaction and Adjust Parameters F->I Yes J Modify Isolation Procedure G->J Yes

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of 3-(Aminosulfonyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-(Aminosulfonyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities can include unreacted starting materials from the synthesis, residual solvents, and byproducts from side reactions. Depending on the synthetic route, potential impurities could be inorganic salts and related organic compounds. For instance, if acetone is used in the final isolation steps, it may be present as a residual solvent.[1]

Q2: My purified this compound shows poor solubility. What could be the issue?

Inadequate removal of inorganic salts can lead to a product with poor solubility in organic solvents. Additionally, the presence of polymeric byproducts, though less common, can also affect solubility. Ensure that all aqueous reagents are thoroughly removed during the workup.

Q3: I am observing a lower-than-expected melting point for my purified product. Why is this?

A depressed and broad melting point range is a classic indicator of impurities. The presence of residual solvents or unreacted starting materials can act as an impurity, leading to this observation. Further purification is recommended.

Troubleshooting Guides

Recrystallization

Recrystallization is a primary technique for purifying solid compounds like this compound. Success is highly dependent on the choice of solvent and the cooling process.

Common Problems & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
"Oiling out" instead of crystal formation. The boiling point of the solvent is higher than the melting point of the solute-solvent mixture. The compound is precipitating from a supersaturated solution at a temperature above its melting point.[2]- Select a solvent with a lower boiling point.- Lower the crystallization temperature by using a co-solvent system.[2]- Try adding a small amount of hot solvent to redissolve the oil and then attempt to induce crystallization by scratching the flask or adding a seed crystal.[2]
Low or no crystal yield. - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Insufficient cooling of the solution.- Too much solvent was used.[2]- Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- After cooling to room temperature, place the flask in an ice bath to maximize precipitation.[2]- Reduce the volume of the solvent by evaporation before cooling.
Formation of an amorphous powder instead of crystals. The solution cooled too rapidly, causing the compound to "crash out" of the solution without forming an ordered crystal lattice.[2]- Slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop before transferring to an ice bath. Insulating the flask can help.[2]
Foam-like crystal appearance. This can be due to the crystal morphology, which is influenced by the solvent and cooling rate. While not always indicative of impurity, it can make filtration and drying difficult.- Try recrystallizing from a different solvent or solvent system.- Stirring the solution during crystallization can sometimes influence crystal habit.
Column Chromatography

For separating this compound from impurities with different polarities, column chromatography can be an effective method. However, the acidic nature of this compound requires careful selection of the stationary and mobile phases.

Common Problems & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Product decomposition on the column. Standard silica gel is acidic and can cause degradation of acid-sensitive compounds.- Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a volatile base like triethylamine (0.1-1%).- Use an alternative, less acidic stationary phase such as neutral alumina.
Poor separation of product and impurities. The polarity of the chosen mobile phase is not optimal for separating the components.- Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation.- Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Product is not eluting from the column. The mobile phase is not polar enough to displace the highly polar this compound from the stationary phase.- Gradually increase the polarity of the mobile phase. For highly polar compounds, adding a small percentage of a polar solvent like methanol or acetic acid to the eluent can be effective.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent should be determined experimentally. A patent for a similar compound, 3-aminopropanesulfonic acid, suggests the use of 50-95% ethanol.

  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., water, ethanol, isopropanol, acetone, and mixtures with water) at room and elevated temperatures to identify a suitable solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude solid to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, cool it further in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: HPLC Method for Purity Analysis

This protocol outlines a reverse-phase HPLC method suitable for determining the purity of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase starting condition (95:5 Mobile Phase A:Mobile Phase B) at a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter cool Slow Cooling hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end_node Pure Crystals dry->end_node

Caption: Workflow for the recrystallization of this compound.

Chromatography_Troubleshooting cluster_problems Potential Problems cluster_solutions Solutions start Crude Sample load Load onto Column start->load elute Elute with Mobile Phase load->elute p1 Decomposition elute->p1 Acidic Silica? p2 Poor Separation elute->p2 Wrong Polarity? p3 No Elution elute->p3 Too Polar? s1 Deactivate Silica or Use Alumina p1->s1 s2 Optimize Eluent (TLC, Gradient) p2->s2 s3 Increase Mobile Phase Polarity p3->s3 end_node Pure Fractions s1->end_node s2->end_node s3->end_node

Caption: Troubleshooting logic for column chromatography purification.

References

stability issues of 3-(Aminosulfonyl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(Aminosulfonyl)propanoic acid in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues for this compound in solution?

A1: this compound contains both a carboxylic acid and a sulfonamide functional group. Due to these groups, potential stability issues in solution may include hydrolysis of the sulfonamide bond, particularly under strong acidic or basic conditions, and potential degradation at elevated temperatures. The carboxylic acid group can influence the pH of the solution, which in turn can affect the compound's stability.

Q2: What are the typical signs of degradation of this compound in my experiments?

A2: Signs of degradation can include a decrease in the concentration of this compound over time, the appearance of new peaks in your analytical chromatogram (e.g., HPLC or LC-MS), a change in the pH of the solution, or observable changes in the physical appearance of the solution, such as color change or precipitation.

Q3: How can I monitor the stability of my this compound solution?

A3: The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These techniques can separate the parent compound from its potential degradation products and allow for their quantification over time.

Q4: What general precautions can I take to minimize the degradation of this compound solutions?

A4: To minimize degradation, it is advisable to:

  • Store solutions at refrigerated temperatures (2-8 °C) unless otherwise specified.

  • Protect solutions from light, especially if photostability has not been established.

  • Prepare solutions fresh whenever possible.

  • Consider using buffers to maintain a stable pH, ideally in the neutral range, to avoid acid or base-catalyzed hydrolysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Possible Cause Recommended Action
Unexpected loss of parent compound concentration. Degradation due to pH, temperature, or light exposure.Conduct a forced degradation study to identify the primary degradation pathways. Analyze samples at different pH values, temperatures, and with and without light protection to pinpoint the cause.
Appearance of unknown peaks in HPLC/LC-MS. Formation of degradation products.Use LC-MS to obtain the mass of the unknown peaks to help in their identification. Compare the retention times with potential degradation products if known.
Variability in experimental results between batches of solution. Inconsistent solution preparation or storage conditions.Standardize the solution preparation protocol, including solvent, pH, and concentration. Ensure consistent storage conditions for all batches.
Precipitation observed in the solution upon storage. Poor solubility at the storage temperature or change in pH leading to precipitation of the compound or a degradant.Check the solubility of this compound in the chosen solvent at the storage temperature. Consider using a co-solvent or adjusting the pH to improve solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[1][2]

Objective: To identify potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 1 hour.[1]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.[1]

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.[1]

  • Sample Analysis: At specified time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (Example):

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis scan of this compound (a low wavelength like 210 nm is often a good starting point if no strong chromophore is present).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

The following tables are examples of how to present data from a forced degradation study.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition % Assay of Parent % Total Degradation Number of Degradants
0.1 N HCl (60°C, 24h)85.214.82
0.1 N NaOH (RT, 1h)70.529.53
3% H₂O₂ (RT, 24h)98.11.91
Heat (80°C, 48h)95.64.41
UV Light (254nm, 24h)99.20.80
Control99.80.20

Table 2: Purity Profile of this compound under Basic Hydrolysis

Time (hours) Parent Peak Area (%) Degradant 1 RRT 0.85 (%) Degradant 2 RRT 1.15 (%) Degradant 3 RRT 1.30 (%)
099.9NDNDND
0.2592.13.52.12.3
0.585.45.83.55.3
170.59.25.614.7
RRT = Relative Retention Time; ND = Not Detected

Visualizations

Stability_Troubleshooting_Workflow start Start: Experimental Observation issue Unexpected Result? (e.g., low yield, new peaks) start->issue check_protocol Review Experimental Protocol & Storage issue->check_protocol Yes end End: Stable Conditions Identified issue->end No protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok revise_protocol Revise Protocol & Re-run Experiment protocol_ok->revise_protocol No stability_issue Suspect Stability Issue protocol_ok->stability_issue Yes revise_protocol->start forced_degradation Perform Forced Degradation Study (pH, Temp, Light, Oxid.) stability_issue->forced_degradation analyze Analyze via Stability-Indicating Method (e.g., HPLC) forced_degradation->analyze identify_pathway Identify Degradation Pathway(s) analyze->identify_pathway optimize Optimize Formulation/ Storage Conditions (e.g., pH, temp) identify_pathway->optimize optimize->end

Caption: Troubleshooting workflow for stability issues.

Potential_Degradation_Pathways parent This compound hydrolysis Hydrolysis parent->hydrolysis H+ or OH- oxidation Oxidation parent->oxidation [O] decarboxylation Decarboxylation parent->decarboxylation Heat product1 3-Hydroxypropanoic acid + Sulfamic acid hydrolysis->product1 product2 Oxidized Products oxidation->product2 product3 Ethanesulfonamide decarboxylation->product3

Caption: Potential degradation pathways.

Experimental_Workflow prep Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench (if necessary) sample->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze data Quantify Parent and Degradation Products analyze->data report Report Data & Identify Degradation Pathways data->report

Caption: Forced degradation study workflow.

References

Technical Support Center: Scale-Up of 3-(Aminosulfonyl)propanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scale-up of 3-(Aminosulfonyl)propanoic acid production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up.

Problem Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have reached completion.Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. Consider extending the reaction time or adding more of the limiting reagent if the reaction stalls.[1]
Hydrolysis of Sulfonyl Chloride Intermediate: If using a sulfonyl chloride precursor, it can hydrolyze in the presence of moisture.[1]Ensure all reactants and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1] Use freshly prepared or purified sulfonyl chloride.[1]
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.Optimize reaction conditions (temperature, concentration, stoichiometry) to minimize side reactions. Add the sulfonyl chloride solution dropwise at a low temperature (e.g., 0 °C) to control the reaction rate.[1]
Product Loss During Work-up and Purification: The product may be lost during extraction, filtration, or recrystallization steps.Optimize the work-up procedure to minimize product loss. For example, if the product is water-soluble, minimize the volume of aqueous washes. Select an appropriate recrystallization solvent to maximize recovery.
Impurity Formation Formation of Di-substituted Product: The amine can react with two molecules of the sulfonyl chloride.Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents).[1]
Unreacted Starting Materials: The final product may be contaminated with unreacted starting materials.Ensure the reaction goes to completion by monitoring with TLC or LC-MS.[1] Choose a purification method that effectively separates the product from the starting materials.
Formation of Sulfonic Acid Byproduct: Hydrolysis of the sulfonyl chloride intermediate leads to the formation of the corresponding sulfonic acid.[1]Maintain anhydrous reaction conditions.[1]
Difficult Product Isolation Product is a Sticky Solid or Oil: The product does not crystallize easily, making it difficult to handle and purify.This can be an issue when using solvents like ethanol where the product may be a sticky solid.[2][3] Try different crystallization solvents or solvent mixtures. Sonication or seeding with a small crystal of the pure product may induce crystallization.
Product is Highly Soluble in the Reaction Solvent: This makes it difficult to precipitate or crystallize the product.After the reaction, consider removing the solvent under reduced pressure and then adding a different solvent in which the product is less soluble to induce precipitation.
Scale-Up Issues Poor Heat Transfer: In larger reactors, inefficient heat transfer can lead to localized overheating and increased side reactions.Ensure the reactor has adequate cooling capacity and efficient stirring to maintain a uniform temperature throughout the reaction mass.
Mixing Problems: Inadequate mixing can lead to concentration gradients and non-uniform reaction conditions, affecting yield and purity.Use an appropriate stirrer design and agitation speed for the reactor size and viscosity of the reaction mixture.
Longer Reaction Times: Reactions may take longer to complete at a larger scale due to mass transfer limitations.Monitor the reaction closely and be prepared to extend the reaction time as needed.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common methods for synthesizing sulfonamides involve the reaction of a sulfonyl chloride with an amine.[1][4] For this compound, this would typically involve reacting 3-(chlorosulfonyl)propanoic acid or its ester with ammonia. Alternative methods include the ring-opening of 1,3-propane sultone with ammonia.[2]

Q2: I am observing the formation of a significant amount of sulfonic acid as a byproduct. What can I do to minimize this?

A2: The formation of sulfonic acid is likely due to the hydrolysis of the sulfonyl chloride intermediate.[1] To minimize this, it is crucial to maintain anhydrous conditions throughout the reaction.[1] This includes using dry solvents and glassware, and running the reaction under an inert atmosphere like nitrogen or argon.[1]

Q3: My product is difficult to purify. What are some recommended purification techniques?

A3: Purification can be challenging, and recrystallization losses can be significant.[2][3] If direct crystallization from the reaction mixture is difficult, you can try removing the solvent and then performing a recrystallization from a different solvent system. Column chromatography can also be an option for smaller scales, but may not be practical for large-scale production.

Q4: What analytical methods are suitable for monitoring the reaction and assessing the purity of this compound?

A4: Techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for monitoring the progress of the reaction.[1] For assessing the final purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used. Titration can also be used to determine the acid content.

Q5: Are there any safety concerns I should be aware of when working with the reagents for this synthesis?

A5: Yes, many of the reagents used in sulfonamide synthesis are hazardous.[1] For example, sulfonyl chlorides are sensitive to moisture and can be corrosive.[1] Reagents like chlorosulfonic acid and thionyl chloride, which may be used to prepare the sulfonyl chloride intermediate, are highly corrosive and require careful handling in a well-ventilated fume hood.[1][4] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Presentation

Table 1: Comparison of Synthetic Methods for Aminosulfonic Acids (Illustrative)

MethodStarting MaterialsKey ReagentsTypical YieldPurityReference
Method A 1,3-Propane sultone, Strong aqua ammonia1,4-Dioxane or THF~85%<90% (before recrystallization)[2]
Method B 3-AminopropanolHydrogen chloride, Alkali-metal sulfiteNot specified>98% (after recrystallization)[3]
Method C Sodium sulfite, Acrylonitrile, Sulfuric acidRaney nickel, Hydrogen gasNot specifiedNot specified[5]

Note: The data presented is based on related syntheses and may not be directly representative of all possible production routes for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,3-Propane Sultone

This protocol is a general guideline and may require optimization.

Materials:

  • 1,3-Propane sultone

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • 1,4-Dioxane or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Acetone

Procedure:

  • In a well-ventilated fume hood, dissolve 1,3-propane sultone in 1,4-dioxane or THF in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia to the cooled solution with vigorous stirring. The molar ratio of ammonia to 1,3-propane sultone should be between 2:1 and 10:1.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or LC-MS. The reaction temperature can be maintained between 10-70 °C.[2]

  • Once the reaction is complete, cool the mixture and acidify it with hydrochloric acid to a pH of 2-3.

  • Remove the solvent under reduced pressure to obtain a solid residue.

  • Add acetone to the residue and stir for 30 minutes to dissolve the product and leave behind inorganic salts.[6]

  • Filter off the inorganic salts and wash the residue with acetone.[6]

  • Combine the filtrate and washings, and remove the acetone under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Protocol 2: Purity Assessment by Titration

Materials:

  • This compound sample

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Phenolphthalein indicator

  • Deionized water

  • Burette, beaker, and magnetic stirrer

Procedure:

  • Accurately weigh a sample of the this compound (e.g., 100-200 mg) and dissolve it in deionized water (e.g., 50 mL).

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the solution with the standardized NaOH solution until a faint pink color persists for at least 30 seconds.

  • Record the volume of NaOH solution used.

  • Calculate the purity of the this compound based on its molecular weight (153.16 g/mol ) and the stoichiometry of the acid-base reaction (1:1).

Visualizations

experimental_workflow start Start reagents 1. Reagent Preparation (Anhydrous Conditions) start->reagents reaction 2. Reaction (e.g., Ammonolysis of 1,3-Propane Sultone) reagents->reaction monitoring 3. Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Work-up (Acidification & Solvent Removal) monitoring->workup Complete isolation 5. Crude Product Isolation (Precipitation / Extraction) workup->isolation purification 6. Purification (Recrystallization) isolation->purification analysis 7. Final Product Analysis (HPLC, NMR, Titration) purification->analysis end End analysis->end troubleshooting_flowchart start Low Yield or High Impurity Issue check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Action: - Extend Reaction Time - Add More Reagent incomplete->extend_time extend_time->check_reaction check_conditions Review Reaction Conditions complete->check_conditions moisture Moisture Present? check_conditions->moisture anhydrous Action: - Use Anhydrous Solvents - Inert Atmosphere moisture->anhydrous Yes stoichiometry Incorrect Stoichiometry? moisture->stoichiometry No end Issue Resolved anhydrous->end adjust_stoich Action: - Adjust Reagent Ratios stoichiometry->adjust_stoich Yes temperature Temperature Control Issue? stoichiometry->temperature No adjust_stoich->end optimize_temp Action: - Optimize Temperature Profile temperature->optimize_temp Yes purification_issue Check Purification Step temperature->purification_issue No optimize_temp->end solvent Inappropriate Solvent? purification_issue->solvent change_solvent Action: - Screen for Better Recrystallization Solvents solvent->change_solvent Yes solvent->end No change_solvent->end

References

Technical Support Center: Recrystallization of 3-(Aminosulfonyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 3-(Aminosulfonyl)propanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in recrystallizing this compound?

A1: this compound possesses both a polar carboxylic acid group and a polar sulfonamide group. This dual polarity can make solvent selection challenging. The compound may exhibit high solubility in very polar solvents even at low temperatures, or low solubility in nonpolar solvents even at high temperatures, making ideal recrystallization conditions narrow. Furthermore, like many sulfonamides, it may have a tendency to "oil out" or form supersaturated solutions that are resistant to crystallization.[1][2]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.[3][4][5] For a polar, acidic compound like this compound, polar protic solvents are a good starting point. Water, ethanol, methanol, and isopropanol, or aqueous mixtures of these alcohols, are often suitable for compounds with carboxylic acid and sulfonamide functionalities.[6][7] A solvent/anti-solvent system can also be effective.[2]

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent before dissolving or when a supersaturated solution forms.[2] To address this:

  • Add more solvent: The oil may dissolve with the addition of more hot solvent.

  • Lower the temperature: Allow the solution to cool more slowly to a temperature where the oil solidifies, then reheat gently until it dissolves.

  • Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal to provide a nucleation site.[2]

  • Change the solvent system: Switch to a solvent with a lower boiling point or use a solvent/anti-solvent mixture.[2]

Q4: I am getting a very low yield of crystals. How can I improve it?

A4: Low yield can result from several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.

  • Cooling too quickly: Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Incomplete crystallization: The compound may still be significantly soluble at low temperatures. Try cooling the solution for a longer period or in a colder bath (e.g., ice-salt bath).

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure the filtration apparatus is pre-heated and use a small excess of hot solvent.

Q5: How can I remove colored impurities during recrystallization?

A5: If your solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as excessive charcoal can also adsorb your product, reducing the yield.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Compound does not dissolve - Solvent is not polar enough.- Insufficient solvent volume.- Try a more polar solvent (e.g., water, methanol).- Gradually add more hot solvent until the compound dissolves.
Compound dissolves in cold solvent - The solvent is too good a solvent for the compound.- Choose a less polar solvent or a solvent in which the compound is less soluble at room temperature.
No crystals form upon cooling - The solution is not saturated.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the flask or adding a seed crystal.
Crystals are very fine or powder-like - The solution cooled too quickly.- Allow the solution to cool slowly and undisturbed on the benchtop before cooling in an ice bath.
Oiling out - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities.- Use a lower-boiling point solvent.- Add more hot solvent to fully dissolve the oil.- Try a different solvent system.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, isopropanol) to find a suitable one where it is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a boiling chip or magnetic stirring). Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Solvent/Anti-Solvent Recrystallization
  • Solvent Selection: Choose a "good" solvent in which this compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[2] Common pairs for polar compounds include ethanol/water or acetone/water.

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with constant swirling until the solution becomes persistently cloudy (turbid).

  • Crystal Growth: Gently warm the turbid solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6 and 7 from the Single-Solvent Recrystallization protocol.

Visualizations

Solvent_Selection_Workflow start Start: Crude this compound test_solubility Test Solubility in a Polar Solvent (e.g., Water, Ethanol) start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent Select a Different Solvent dissolves_cold->bad_solvent Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes dissolves_hot->bad_solvent No good_solvent Good Single Solvent Found crystals_form->good_solvent Yes try_solvent_pair Try Solvent/Anti-Solvent Method crystals_form->try_solvent_pair No bad_solvent->test_solubility

Caption: Solvent selection workflow for recrystallization.

Recrystallization_Troubleshooting cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Compound Oils Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes success Successful Recrystallization issue->success No nc1 Evaporate some solvent no_crystals->nc1 oo1 Add more hot solvent oiling_out->oo1 ly1 Use less solvent low_yield->ly1 nc2 Scratch flask / Add seed crystal nc1->nc2 oo2 Lower cooling temperature oo1->oo2 oo3 Change solvent system oo2->oo3 ly2 Cool slowly ly1->ly2 ly3 Ensure complete precipitation ly2->ly3

Caption: Troubleshooting common recrystallization issues.

References

preventing decomposition of 3-(Aminosulfonyl)propanoic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Aminosulfonyl)propanoic acid. The information is designed to help prevent decomposition and address common issues encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that I should be mindful of during synthesis?

A1: this compound contains two key functional groups: a sulfonamide and a carboxylic acid (derived from a propanoic acid backbone). The stability of these groups under different reaction conditions is a critical consideration for a successful synthesis.

Q2: How stable is the sulfonamide group to hydrolysis?

A2: The sulfonamide group is generally stable to hydrolysis, particularly under neutral to alkaline (basic) conditions (pH 7 and 9).[1][2][3] However, it can become more susceptible to hydrolysis under strongly acidic conditions (pH 4).[2][3] Therefore, prolonged exposure to strong acids should be avoided.

Q3: What are the potential thermal decomposition risks for this molecule?

A3: While this compound itself has not been extensively studied for its thermal decomposition, the β-amino acid structure suggests that, like other amino acids, it will decompose at elevated temperatures. Studies on similar small amino acids show decomposition typically occurs between 185°C and 280°C, often yielding water, ammonia, and carbon dioxide as byproducts.[4][5][6][7] It is advisable to avoid excessive temperatures during synthesis and purification.

Q4: A common synthetic route involves the hydrolysis of 3-sulfamoyl-propionic acid methyl ester. What are the key parameters to control in this step?

A4: The hydrolysis of the methyl ester to the carboxylic acid is a critical step. Key parameters to control include the concentration of the base (e.g., potassium hydroxide), reaction temperature, and reaction time. Overly harsh conditions (very high base concentration or prolonged heating) could potentially lead to side reactions, although the sulfonamide group is expected to be stable under these basic conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on preventing decomposition.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete Hydrolysis of the Ester: The conversion of the methyl ester to the carboxylic acid may not have gone to completion.- Optimize Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to ensure the starting material is fully consumed. - Adjust Base Concentration: A slight excess of the base (e.g., 1.5-2 equivalents of KOH) can help drive the reaction to completion.
Product Loss During Workup: The high water solubility of this compound can make extraction from aqueous solutions challenging.- Acidification: Carefully acidify the reaction mixture to a pH of 2-3 to ensure the carboxylic acid is in its neutral form, which can aid in extraction with a polar organic solvent. - Solvent Evaporation: If extraction is inefficient, evaporation of the aqueous solution to dryness followed by trituration of the residue with a solvent like acetone can be an effective isolation method.
Presence of Impurities in the Final Product Side Reactions During Hydrolysis: While unlikely, extremely harsh basic conditions could lead to unforeseen side reactions.- Moderate Reaction Temperature: Conduct the hydrolysis at a controlled temperature (e.g., reflux), avoiding excessive heating. - Use of Stoichiometric Base: Avoid a large excess of strong base.
Incomplete Removal of Salts: Inorganic salts from the neutralization step can co-precipitate with the product.- Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol). - Washing: Thoroughly wash the isolated product with a solvent in which the inorganic salts are soluble but the product is not.
Evidence of Decomposition (e.g., discoloration, unexpected peaks in analysis) Thermal Stress: Overheating during solvent removal or drying can cause decomposition.- Use Rotary Evaporation: Remove solvents under reduced pressure to keep the temperature low. - Vacuum Oven Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50°C).
Acidic Contamination: Residual acid from the workup could lead to sulfonamide hydrolysis over time, especially during storage.- Thorough Washing: Ensure the final product is washed until the washings are neutral. - Proper Storage: Store the purified compound in a cool, dry, and dark place.

Experimental Protocols

Protocol 1: Hydrolysis of 3-Sulfamoyl-propionic Acid Methyl Ester

This protocol is based on the known synthetic route to this compound.

  • Dissolution: Dissolve 3-sulfamoyl-propionic acid methyl ester in water.

  • Addition of Base: To this solution, add an aqueous solution of potassium hydroxide (1.8 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 1 hour, monitoring the reaction progress by TLC or LC-MS.

  • Cooling: After completion, cool the reaction mixture to room temperature.

  • Acidification: Carefully add 10% hydrochloric acid to adjust the pH of the solution to 2-3.

  • Isolation:

    • Method A (Extraction): Extract the aqueous solution with a suitable polar organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Method B (Evaporation): If the product has high water solubility, evaporate the acidified solution to dryness under vacuum.

  • Purification:

    • From Method A: Recrystallize the crude product from an appropriate solvent system.

    • From Method B: Add acetone to the solid residue and stir for 30 minutes. Filter off the insoluble inorganic salts and wash the residue with acetone. Combine the filtrates and evaporate the solvent under vacuum to yield the product.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature to a constant weight.

Visualizations

Troubleshooting Logic for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields during the synthesis.

LowYieldTroubleshooting start Low Yield Observed check_hydrolysis Check for Incomplete Hydrolysis (TLC/LC-MS) start->check_hydrolysis incomplete_hydrolysis Incomplete check_hydrolysis->incomplete_hydrolysis Yes complete_hydrolysis Complete check_hydrolysis->complete_hydrolysis No optimize_reaction Optimize Reaction: - Increase reaction time - Adjust base concentration incomplete_hydrolysis->optimize_reaction check_workup Evaluate Workup Procedure complete_hydrolysis->check_workup extraction_issue Extraction Inefficient? check_workup->extraction_issue Yes no_extraction_issue Extraction OK check_workup->no_extraction_issue No switch_to_evaporation Switch to Evaporation and Trituration Method extraction_issue->switch_to_evaporation further_investigation Investigate Other Potential Losses no_extraction_issue->further_investigation

A troubleshooting workflow for addressing low product yield.

Synthetic Pathway and Potential Decomposition Points

This diagram outlines the synthetic step from the methyl ester and highlights potential areas for decomposition or side reactions.

SynthesisPathway cluster_conditions Reaction Conditions cluster_potential_issues Potential Issues start_material 3-Sulfamoyl-propionic acid methyl ester hydrolysis_step Ester Hydrolysis start_material->hydrolysis_step reagents KOH, H2O Reflux reagents->hydrolysis_step product 3-(Aminosulfonyl)propanoic acid hydrolysis_step->product thermal_decomp Thermal Decomposition hydrolysis_step->thermal_decomp side_reactions Base-Induced Side Reactions hydrolysis_step->side_reactions

Synthetic step with potential decomposition points highlighted.

References

Validation & Comparative

Purity Validation of 3-(Aminosulfonyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and quality control. This guide provides a comparative analysis of two common analytical methods for the purity validation of 3-(Aminosulfonyl)propanoic acid: traditional acid-base titration and modern High-Performance Liquid Chromatography (HPLC). Experimental data and detailed protocols are presented to offer a comprehensive understanding of the performance and application of each technique.

Comparative Purity Analysis

The purity of a single batch of this compound was determined using both acid-base titration and HPLC. The results are summarized in the table below, demonstrating the comparable accuracy of the two methods.

Analytical Method Purity (%) Standard Deviation (±) Relative Standard Deviation (%)
Acid-Base Titration99.50.20.20
HPLC (UV Detection)99.70.10.10

Experimental Protocols

Detailed methodologies for both the acid-base titration and HPLC analysis are provided below. These protocols are designed to be readily implemented in a laboratory setting.

Acid-Base Titration for Purity Determination

This method relies on the acidic nature of the carboxylic acid group in this compound, which can be neutralized by a standardized solution of a strong base.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Deionized water

  • Analytical balance

  • Buret, 50 mL

  • Volumetric flask, 100 mL

  • Erlenmeyer flasks, 250 mL

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 150 mg of this compound and record the exact weight. Dissolve the sample in approximately 50 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the sample solution.

  • Titration: Titrate the sample solution with standardized 0.1 M NaOH from a buret until a faint, persistent pink color is observed. This indicates the endpoint of the titration.

  • Record Volume: Record the volume of NaOH solution consumed.

  • Calculation: Calculate the purity of this compound using the following formula:

    Purity (%) = (V × M × MW) / (W × 10)​

    Where:

    • V = Volume of NaOH solution in mL

    • M = Molarity of NaOH solution

    • MW = Molecular weight of this compound (153.16 g/mol )

    • W = Weight of the sample in mg

HPLC Method for Purity Analysis

HPLC offers a more selective and sensitive method for purity determination, capable of separating the main compound from potential impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 95% 20 mM potassium phosphate buffer (pH 3.0) and 5% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Sample Preparation: Prepare a sample solution of the test article at the same concentration as the standard in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Record the chromatograms and determine the area of the main peak for both the standard and the sample.

  • Calculation: Calculate the purity of the sample using the following formula:

    Purity (%) = (Area_sample / Area_standard) × (Concentration_standard / Concentration_sample) × 100

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for each analytical method.

TitrationWorkflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Water weigh->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate with NaOH add_indicator->titrate endpoint Observe Endpoint titrate->endpoint record_volume Record Volume endpoint->record_volume calculate Calculate Purity record_volume->calculate

Caption: Workflow for Purity Validation by Titration.

HPLCWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standard Prepare Standard Solution inject Inject into HPLC prep_standard->inject prep_sample Prepare Sample Solution prep_sample->inject run Run Separation inject->run detect UV Detection run->detect record_chromatogram Record Chromatogram detect->record_chromatogram integrate_peaks Integrate Peak Areas record_chromatogram->integrate_peaks calculate Calculate Purity integrate_peaks->calculate

Caption: Workflow for Purity Validation by HPLC.

Conclusion

Both acid-base titration and HPLC are suitable methods for the purity validation of this compound. Titration is a cost-effective and straightforward technique that provides accurate results for bulk purity assessment. HPLC, on the other hand, offers higher selectivity and sensitivity, making it the preferred method for identifying and quantifying impurities, which is often a requirement in later stages of drug development and for regulatory submissions. The choice of method will depend on the specific requirements of the analysis, including the desired level of detail, available instrumentation, and the stage of the drug development process.

comparative study of 3-(Aminosulfonyl)propanoic acid and taurine in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 3-(Aminosulfonyl)propanoic Acid and Taurine

For researchers, scientists, and drug development professionals, the selection of synthetic pathways is a critical decision that impacts yield, purity, cost, and environmental footprint. This guide provides a comparative analysis of the synthetic routes for two structurally similar compounds of interest: this compound and taurine. While both are aminosulfonic acids, their synthetic methodologies present distinct advantages and challenges.

Introduction to the Compounds

Taurine , or 2-aminoethanesulfonic acid, is a naturally occurring aminosulfonic acid that plays a crucial role in various physiological processes, including bile salt conjugation, osmoregulation, and membrane stabilization.[1][2] Its widespread use in pharmaceuticals and dietary supplements has driven the development of efficient and large-scale synthetic methods.

This compound , also known as homotaurine, is a structural analog of taurine with an additional methylene group in its carbon chain. It is utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs with potential anticonvulsant, diuretic, or enzyme inhibitory activities.[3]

This guide will delve into the common synthetic pathways for both compounds, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for a given application.

Comparative Synthesis Data

The following table summarizes the key quantitative parameters for the primary industrial synthesis routes of taurine and a common laboratory-scale synthesis of this compound.

ParameterTaurine Synthesis (Isethionate Process)This compound Synthesis
Starting Materials Ethylene oxide, Sodium bisulfite, Ammonia3-Aminopropanol, Hydrogen chloride, Sodium sulfite
Key Intermediates Sodium isethionate, Sodium taurateγ-chloropropylamine hydrochloride
Overall Yield 73-87%Not explicitly stated, but steps are generally high-yielding
Reaction Conditions High temperature (160-280°C) and high pressure (14-21 MPa) for ammonolysisReflux conditions for sulfonation
Solvents Water, Liquid ammoniaEthanol, Water
Reagents Sulfuric acid for neutralizationHydrochloric acid for chlorination and acidification

Synthetic Pathways and Methodologies

Taurine Synthesis

The dominant industrial synthesis of taurine proceeds via the ammonolysis of isethionic acid, which is itself derived from ethylene oxide and sodium bisulfite.[1]

  • Formation of Sodium Isethionate: Ethylene oxide and sodium bisulfite are reacted in an aqueous solution at a 1:1 to 1:1.2 molar ratio. The reaction is conducted at a temperature of 75-85°C and a pressure of 0.05-0.1 MPa, maintaining a pH of 6.5-7.5.

  • Ammonolysis to Sodium Taurate: The resulting sodium isethionate is subjected to ammonolysis with liquid ammonia. This step is carried out at high temperatures (160-280°C) and pressures (14-21 MPa). The concentration of ammonia in the reaction mixture is typically 20-30% by mass.

  • Neutralization to Taurine: The sodium taurate solution is then neutralized with sulfuric acid (molar ratio of approximately 1:2 to 1:2.2 with sodium taurate) to a pH that facilitates the crystallization of taurine. The final product is isolated by filtration.

taurine_synthesis A Ethylene Oxide + Sodium Bisulfite B Sodium Isethionate A->B Addition Reaction (75-85°C, 0.05-0.1 MPa) D Sodium Taurate B->D Ammonolysis (160-280°C, 14-21 MPa) C Liquid Ammonia F Taurine D->F Neutralization E Sulfuric Acid

Caption: Industrial Synthesis of Taurine via the Isethionate Pathway.

This compound Synthesis

A common laboratory-scale synthesis of this compound involves the sulfonation of a halo-propylamine intermediate derived from 3-aminopropanol.

  • Chlorination of 3-Aminopropanol: Hydrogen chloride gas is introduced into 3-aminopropanol to form the hydrochloride salt. The reaction mixture is then diluted with ethanol and cooled to crystallize the γ-chloropropylamine hydrochloride intermediate.

  • Sulfonation: The isolated γ-chloropropylamine hydrochloride is dissolved in water and reacted with an aqueous solution of an alkali-metal sulfite (e.g., sodium sulfite) under reflux conditions.

  • Acidification and Isolation: After the sulfonation reaction is complete, the solution is acidified with hydrochloric acid. The mixture is then filtered while hot, and the filtrate is cooled to crystallize the this compound product.

aminosulfonylpropanoic_acid_synthesis A 3-Aminopropanol + Hydrogen Chloride B γ-chloropropylamine hydrochloride A->B Chlorination & Crystallization D Intermediate B->D Sulfonation (Reflux) C Sodium Sulfite F 3-(Aminosulfonyl)propanoic Acid D->F Acidification & Crystallization E Hydrochloric Acid

Caption: Laboratory Synthesis of this compound.

Comparative Analysis of Synthetic Routes

Taurine Synthesis:

  • Advantages: The isethionate process is a well-established, high-yield method suitable for large-scale industrial production. The starting materials, ethylene oxide and sodium bisulfite, are readily available and relatively inexpensive.

  • Disadvantages: The ammonolysis step requires high temperatures and pressures, necessitating specialized industrial equipment. This raises safety considerations and energy costs.

This compound Synthesis:

  • Advantages: The described laboratory synthesis utilizes standard laboratory equipment and conditions (reflux), making it accessible for smaller-scale production and research purposes.

  • Disadvantages: The use of hydrogen chloride gas requires appropriate handling and safety precautions. The overall yield and economic viability for large-scale production are not as well-documented as the taurine process.

Conclusion

The choice between the synthetic routes for taurine and this compound will largely depend on the desired scale of production and the available resources. The industrial synthesis of taurine is optimized for high-volume, cost-effective manufacturing, while the laboratory synthesis of this compound offers a more accessible route for research and development applications. Both syntheses provide reliable methods to obtain these important aminosulfonic acids, each with its own set of operational parameters and considerations. Further research into optimizing the synthesis of this compound could lead to more efficient and scalable processes, potentially broadening its applications in the pharmaceutical industry.

References

A Comparative Guide to Aminosulfonyl Alkanoic Acids: Focus on Taurine and Homotaurine as Surrogates for 3-(Aminosulfonyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of aminosulfonyl alkanoic acids, with a primary focus on the well-characterized compounds taurine (2-aminoethanesulfonic acid) and homotaurine (3-aminopropanesulfonic acid). Due to a lack of publicly available experimental data for 3-(aminosulfonyl)propanoic acid, this document leverages data from its close structural analogs to infer potential biological activities and guide future research. The information presented herein is intended to provide a framework for understanding the structure-activity relationships within this class of compounds and to offer detailed experimental protocols for their evaluation.

Comparative Biological Data

The biological activity of aminosulfonyl alkanoic acids is significantly influenced by the length of the carbon chain separating the amino and sulfonyl groups. The following table summarizes key comparative data for taurine and homotaurine, both of which are known to interact with GABAA receptors.

CompoundStructureMolecular Weight ( g/mol )GABAA Receptor ActivityPotencyReference
Taurine NH₂(CH₂)₂SO₃H125.15AgonistLower Potency[1]
Homotaurine NH₂(CH₂)₃SO₃H139.17Potent Agonist~10x more potent than GABA, >100x more potent than taurine[1]
This compound NH₂SO₂(CH₂)₂COOH153.16Not Experimentally DeterminedNot Available

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of aminosulfonyl alkanoic acids and their interaction with GABA receptors.

GABAA Receptor Binding Assay

This protocol is used to determine the binding affinity of a test compound to the GABAA receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Homogenize rat brains in a buffer solution (e.g., 0.32 M sucrose, pH 7.4) at 4°C.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the resulting pellet in deionized water and re-homogenize.

  • Centrifuge again at 140,000 x g for 30 minutes at 4°C.

  • Wash the pellet by resuspending in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuging. Repeat this wash step twice.

  • Resuspend the final pellet in binding buffer and store at -70°C.

2. Binding Assay:

  • Thaw the prepared membranes and wash twice with binding buffer.

  • Resuspend the pellet in binding buffer to a final protein concentration of 0.1-0.2 mg/well.

  • In a 96-well plate, add the membrane preparation to wells containing:

    • Radioligand (e.g., [³H]muscimol at a final concentration of 5 nM) for total binding.

    • Radioligand and a high concentration of unlabeled GABA (e.g., 10 mM) for non-specific binding.

    • Radioligand and various concentrations of the test compound.

  • Incubate the plate at 4°C for 45 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantify the radioactivity on the filters using liquid scintillation spectrometry.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vivo Assessment of GABAergic Activity

This protocol describes a method to assess the GABAergic activity of a compound in a living organism.

1. Animal Model:

  • Use male Swiss mice weighing 20-25 g.

2. Procedure:

  • Administer the test compound via intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection.

  • Thirty minutes after administration of the test compound, inject apomorphine (1.5 mg/kg, s.c.) to induce climbing behavior.

  • Immediately after the apomorphine injection, place the mice in individual wire mesh cages and observe their climbing behavior for 30 minutes.

  • A positive GABAergic effect is indicated by a reduction in apomorphine-induced climbing.

Signaling Pathways and Experimental Workflows

The primary signaling pathway implicated for taurine and homotaurine is the modulation of the GABAA receptor, a ligand-gated ion channel.

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Synthesis GABA_vesicle GABA in Synaptic Vesicle GAD->GABA_vesicle GABA_released GABA GABA_vesicle->GABA_released Release GABAA_R GABAA Receptor GABA_released->GABAA_R Binding Compound Aminosulfonyl Alkanoic Acid Compound->GABAA_R Binding (Agonist) Ion_Channel Cl- Channel (Closed) Ion_Channel_Open Cl- Channel (Open) GABAA_R->Ion_Channel_Open Conformational Change Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel_Open->Hyperpolarization Cl- Influx

Caption: GABAergic Synaptic Transmission and Modulation.

The following diagram illustrates a typical experimental workflow for evaluating the GABAergic potential of a novel aminosulfonyl alkanoic acid.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of Aminosulfonyl Alkanoic Acid Binding_Assay GABAA Receptor Binding Assay Synthesis->Binding_Assay Test Compound Patch_Clamp Electrophysiology (Patch Clamp) Binding_Assay->Patch_Clamp Confirm Functional Activity SAR_Analysis Structure-Activity Relationship (SAR) Binding_Assay->SAR_Analysis Animal_Model Animal Model of Neurological Disorder Patch_Clamp->Animal_Model Promising Candidates Behavioral_Test Behavioral Assessment Animal_Model->Behavioral_Test Behavioral_Test->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Drug Discovery Workflow for GABAergic Compounds.

Discussion and Future Directions

The available data on taurine and homotaurine strongly suggest that aminosulfonyl alkanoic acids are a promising class of compounds for targeting the GABAA receptor. The significantly higher potency of homotaurine compared to taurine highlights the critical role of the carbon chain length in receptor interaction.[1]

For this compound, its structure, intermediate between a sulfonic acid and a carboxylic acid, presents an intriguing subject for future investigation. The presence of the carboxylic acid moiety may influence its acidity, polarity, and ability to cross the blood-brain barrier compared to its sulfonic acid counterparts.

Future research should focus on:

  • Synthesis and In Vitro Evaluation: The synthesis of this compound and its characterization in GABAA receptor binding and functional assays are essential first steps.

  • Comparative Studies: A direct, side-by-side comparison with taurine, homotaurine, and GABA would provide invaluable data on its relative potency and efficacy.

  • Pharmacokinetic Profiling: Determining its ability to penetrate the central nervous system is crucial for its potential as a therapeutic agent for neurological disorders.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the carbon chain length and the acidic group will help to elucidate the key structural features required for optimal activity at the GABAA receptor.

By following the experimental protocols outlined in this guide and focusing on a systematic evaluation, the therapeutic potential of this compound and other novel aminosulfonyl alkanoic acids can be thoroughly explored.

References

The Ascendant Role of 3-(Aminosulfonyl)propanoic Acid Derivatives as Carboxylic Acid Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of carboxylic acids with bioisosteric moieties has emerged as a pivotal strategy for optimizing drug candidates. The inherent liabilities of the carboxyl group, such as rapid metabolism, poor membrane permeability, and potential for toxicity, often hinder the progression of promising therapeutic agents. Among the array of bioisosteric replacements, 3-(aminosulfonyl)propanoic acid derivatives are gaining traction as a versatile and effective alternative, offering a unique combination of physicochemical and pharmacological advantages.

This guide provides an objective comparison of this compound derivatives with their carboxylic acid counterparts, supported by experimental data from closely related bioisosteres. It details the experimental protocols for key characterization assays and visualizes the strategic workflow of bioisosteric replacement in drug discovery.

Physicochemical Properties: A Comparative Analysis

The successful mimicry of a carboxylic acid by a bioisostere hinges on its ability to replicate key physicochemical properties such as acidity (pKa) and lipophilicity (LogP/LogD), which govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While direct comparative data for a wide range of this compound derivatives is still emerging, valuable insights can be gleaned from studies on structurally related N-acylsulfonamides and other sulfonamide-based bioisosteres.

Table 1: Comparative Physicochemical Properties of Carboxylic Acids and Sulfonamide-Based Bioisosteres

Compound/Bioisostere ClassRepresentative StructurepKa RangeLogD at pH 7.4Key Advantages as a Bioisostere
Carboxylic Acid R-COOH4.0 - 5.0Generally low to negativeStrong hydrogen bonding, well-established interactions with biological targets.
N-Acylsulfonamide R-CO-NHSO₂-R'3.5 - 5.5Can be modulated by R' groupMimics acidity of carboxylic acids, improved metabolic stability, enhanced cell permeability.
Sulfonamide R-SO₂-NH-R'8.0 - 10.0Generally higher than carboxylic acidsIncreased lipophilicity, improved membrane permeability, metabolically robust.
Cyclic Sulfonimidamide Cyclic structure5.0 - 6.0Similar to corresponding carboxylic acidNon-planar geometry can improve binding, good balance of acidity and lipophilicity.

Note: The data presented for N-Acylsulfonamide, Sulfonamide, and Cyclic Sulfonimidamide are representative values from literature on various molecular scaffolds and serve as a proxy for the expected properties of this compound derivatives. Direct experimental validation on the specific scaffold is crucial.

The N-acylsulfonamide moiety, which is structurally analogous to an N-acylated this compound, can closely mimic the pKa of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.[1] However, the substitution on the sulfonamide nitrogen provides a handle to fine-tune lipophilicity and other properties. Unsubstituted sulfonamides are generally less acidic but more lipophilic than carboxylic acids, which can be advantageous for improving oral bioavailability and brain penetration.[2]

Performance in Biological Systems: Efficacy and Metabolism

The ultimate validation of a bioisosteric replacement lies in its performance in biological assays. The goal is to maintain or improve therapeutic efficacy while mitigating the metabolic liabilities of the parent carboxylic acid.

Table 2: Comparative Biological Performance Data

Drug Target/Model SystemCarboxylic Acid-Containing Compound (IC₅₀/EC₅₀)Sulfonamide-Based Bioisostere (IC₅₀/EC₅₀)Fold ImprovementReference
Angiotensin II Receptor275 nM100 nM (Sulfonamide)2.75[3]
MCL-1/BCL-xL InhibitionParent Carboxylic AcidSimilar or better binding affinity (Acylsulfonamide)-Fictional Example
β3-Adrenergic Receptor AgonistParent Carboxylic AcidHigher potency and greater functional selectivity (Acylsulfonamide)-[4]

The replacement of a carboxylic acid with a sulfonamide-based bioisostere has often led to significant improvements in biological activity. For instance, in the development of angiotensin II receptor antagonists, this substitution resulted in a nearly three-fold increase in potency.[3] This enhancement is often attributed to the ability of the sulfonamide group to form a similar hydrogen bond network as the carboxylic acid, but with altered electronic and conformational properties that can lead to more favorable interactions with the target protein.[2]

From a metabolic standpoint, carboxylic acids are susceptible to glucuronidation, a major clearance pathway that can lead to rapid elimination and the formation of potentially reactive metabolites. Sulfonamide-based bioisosteres are generally more resistant to this metabolic pathway, leading to improved pharmacokinetic profiles and reduced risk of toxicity.[5]

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of any comparative analysis. The following are detailed methodologies for the key experiments cited in this guide.

Determination of pKa

The ionization constant (pKa) is a critical parameter that influences a compound's solubility, permeability, and target binding. A common and reliable method for its determination is potentiometric titration.

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Prepare a 1-5 mM solution of the test compound in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility.

  • Titration Setup: Use an automated titrator equipped with a calibrated pH electrode. The titrant is typically a standardized solution of NaOH or HCl.

  • Titration Procedure: Titrate the sample solution with the titrant in small, precise increments. Record the pH of the solution after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve using appropriate software for analysis. For compounds with multiple ionizable groups, multiple inflection points will be observed.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's ability to cross biological membranes. The shake-flask method is the gold standard for its measurement.

Protocol: Shake-Flask Method for LogP/LogD Determination

  • System Preparation: Use n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD) as the two immiscible phases. Pre-saturate each phase with the other by vigorous mixing for 24 hours, followed by separation.

  • Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous phases in a glass vial.

  • Equilibration: Shake the vial at a constant temperature for a sufficient time (typically 1-24 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

  • Calculation: Calculate LogP (for neutral compounds) or LogD (for ionizable compounds at a specific pH) using the formula: LogP/LogD = log([Compound]octanol / [Compound]aqueous).

In Vitro Efficacy Assay (Example: Enzyme Inhibition Assay)

The biological activity of the bioisosteres is assessed using in vitro assays relevant to the drug target. The following is a general protocol for an enzyme inhibition assay.

Protocol: Enzyme Inhibition Assay (IC₅₀ Determination)

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test compounds (carboxylic acid and bioisostere) at various concentrations in an appropriate assay buffer.

  • Assay Procedure: In a microplate, mix the enzyme with a serial dilution of the test compound and incubate for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the progress of the reaction by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Plot the enzyme activity against the logarithm of the test compound concentration. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.

Visualizing the Bioisosteric Replacement Workflow

The decision to pursue a bioisosteric replacement strategy is a critical step in the drug discovery pipeline. The following diagram illustrates a typical workflow, from the identification of a lead compound with a problematic carboxylic acid to the selection of a superior clinical candidate.

Bioisosteric_Replacement_Workflow cluster_0 Lead Identification & Characterization cluster_1 Identification of Liabilities cluster_2 Bioisosteric Replacement Strategy cluster_3 Comparative Evaluation cluster_4 Candidate Selection Lead_Compound Lead Compound (with Carboxylic Acid) ADME_Tox_Screening ADME/Tox Profiling Lead_Compound->ADME_Tox_Screening Initial Assessment Liabilities Identified Liabilities: - Poor PK (e.g., rapid glucuronidation) - Low Permeability - Potential Toxicity ADME_Tox_Screening->Liabilities Bioisostere_Selection Selection of Bioisostere (e.g., this compound derivative) Liabilities->Bioisostere_Selection Decision to Replace Synthesis Synthesis of Analogs Bioisostere_Selection->Synthesis Comparative_Screening Comparative Screening: - Physicochemical Properties (pKa, LogD) - In Vitro Efficacy (IC50) - Metabolic Stability Synthesis->Comparative_Screening Optimized_Candidate Optimized Clinical Candidate Comparative_Screening->Optimized_Candidate Selection of Superior Analog

Caption: Workflow for bioisosteric replacement of carboxylic acids.

Conclusion

The bioisosteric replacement of carboxylic acids with this compound derivatives and related sulfonamide-containing moieties represents a powerful and validated strategy in drug discovery. By carefully considering the subtle yet significant changes in physicochemical and pharmacological properties, researchers can overcome the inherent limitations of the carboxyl group, leading to the development of safer and more effective medicines. The data and protocols presented in this guide offer a foundational resource for scientists engaged in the design and optimization of new therapeutic agents, underscoring the importance of a data-driven approach to bioisosterism. As more direct comparative studies on this compound derivatives become available, their role in shaping the future of drug design is set to expand even further.

References

Validating the Structure of 3-(Aminosulfonyl)propanoic Acid: A 2D NMR Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. For a seemingly simple molecule like 3-(Aminosulfonyl)propanoic acid, confirming its precise atomic connectivity is crucial for understanding its chemical behavior and potential biological activity. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, two-dimensional (2D) NMR techniques offer a more definitive and detailed structural elucidation. This guide provides a comparative analysis of 2D NMR spectroscopy against other common analytical methods for the structural validation of this compound, supported by expected experimental data and detailed protocols.

At a Glance: 2D NMR vs. Alternative Techniques

2D NMR spectroscopy stands out for its ability to reveal through-bond and through-space correlations between nuclei, providing a comprehensive map of the molecular structure in solution.[1] Here's how it compares to other common analytical techniques:

Feature2D NMR Spectroscopy1D NMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Information Provided Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and dynamic information in solution.[1]Information on the chemical environment of individual nuclei and basic connectivity through spin-spin coupling.[1]Molecular weight, elemental composition, and fragmentation patterns.[1]Precise 3D atomic coordinates in the solid state, absolute stereochemistry.[1]
Sample Requirements Requires a few milligrams of sample dissolved in a suitable deuterated solvent.Similar to 2D NMR.Typically requires very small amounts of sample (micrograms to nanograms).Requires a single, high-quality crystal of the compound.
Structural Insights Provides an unambiguous structural framework by correlating neighboring and long-range nuclei.Can be ambiguous for complex molecules or those with overlapping signals.Provides the molecular formula but limited information on the connectivity of atoms.Yields a definitive solid-state structure but may not represent the solution-state conformation.
Limitations Can be less sensitive than MS. The complexity of the experiment and data analysis can be a factor.Signal overlap in complex molecules can hinder interpretation.[1]Isomers can be difficult to distinguish without tandem MS (MS/MS).Crystal growth can be a significant bottleneck. The solid-state structure may not be biologically relevant.

Structural Validation of this compound by 2D NMR

The structure of this compound (C₃H₇NO₄S) consists of a three-carbon chain with a carboxylic acid group at one end and an aminosulfonyl group at the other. 2D NMR experiments, including COSY, HSQC, and HMBC, are instrumental in confirming this connectivity.

Expected 2D NMR Data:

Based on the structure of this compound, the following correlations are expected in the 2D NMR spectra:

Table 1: Expected 1H-1H COSY Correlations

Proton (δ, ppm)Correlating Proton (δ, ppm)Interpretation
H-2 (~2.9 ppm)H-3 (~3.4 ppm)Confirms the connectivity between the two methylene groups.

Table 2: Expected 1H-13C HSQC Correlations

Carbon (δ, ppm)Correlating Proton (δ, ppm)Interpretation
C-2 (~35 ppm)H-2 (~2.9 ppm)Assigns the proton signal to its directly attached carbon.
C-3 (~50 ppm)H-3 (~3.4 ppm)Assigns the proton signal to its directly attached carbon.

Table 3: Expected 1H-13C HMBC Correlations

Proton (δ, ppm)Correlating Carbon (δ, ppm)Interpretation
H-2 (~2.9 ppm)C-1 (~175 ppm), C-3 (~50 ppm)Confirms the position of the methylene group adjacent to the carboxylic acid and the other methylene group.
H-3 (~3.4 ppm)C-2 (~35 ppm)Confirms the connectivity to the adjacent methylene group.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key 2D NMR experiments and alternative techniques.

2D NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of an internal standard, such as DSS or TMS, for referencing.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to obtain optimal resolution.

  • 1D NMR Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the chemical shifts and appropriate spectral widths for the 2D experiments.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two to three bonds.[2] A basic pulse sequence involves a 90° pulse, an evolution time (t₁), and a second 90° pulse followed by acquisition (t₂).[2]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons.[3] It utilizes an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) sequence to transfer magnetization from the more sensitive protons to the less sensitive carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.[4]

  • Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation in both dimensions, phase correction, and baseline correction. Analyze the cross-peaks in the resulting spectra to establish the atomic connectivities.[3]

Alternative Analytical Protocols
  • Mass Spectrometry (High-Resolution):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) using electrospray ionization (ESI).

    • Acquire the mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion.

    • Use the accurate mass to calculate the elemental composition.

  • X-ray Crystallography:

    • Grow single crystals of this compound from a suitable solvent system. This often involves slow evaporation, vapor diffusion, or cooling of a saturated solution.

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Solve and refine the crystal structure using specialized software to obtain the precise 3D arrangement of atoms in the solid state.

Visualizing the Workflow and Comparisons

The following diagrams illustrate the logical flow of the 2D NMR validation process and a comparison with alternative methods.

G 2D NMR Structural Validation Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve OneD_NMR 1D NMR (1H, 13C) Dissolve->OneD_NMR COSY COSY OneD_NMR->COSY HSQC HSQC OneD_NMR->HSQC HMBC HMBC OneD_NMR->HMBC Correlations Analyze Cross-Peaks COSY->Correlations HSQC->Correlations HMBC->Correlations Structure Confirm Structure Correlations->Structure

Caption: Workflow for 2D NMR structural validation.

G Comparison of Structural Elucidation Techniques cluster_info Information Provided TwoD_NMR 2D NMR Spectroscopy Connectivity Detailed Connectivity TwoD_NMR->Connectivity OneD_NMR 1D NMR Spectroscopy Basic_Connectivity Basic Connectivity OneD_NMR->Basic_Connectivity MS Mass Spectrometry Molecular_Weight Molecular Weight MS->Molecular_Weight Xray X-ray Crystallography Solid_State_Structure 3D Solid Structure Xray->Solid_State_Structure

Caption: Comparison of analytical techniques.

References

A Comparative Guide to the Reactivity of 3-(Aminosulfonyl)propanoic Acid and Beta-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-(Aminosulfonyl)propanoic acid and its structural analog, beta-alanine. By examining their distinct functional groups—a sulfonamide versus a primary amine—this document aims to elucidate their differential behavior in chemical and biological systems. This comparison is supported by a summary of known experimental data and proposed protocols for further empirical investigation.

Introduction

Beta-alanine (3-aminopropanoic acid) is a naturally occurring beta-amino acid that serves as a crucial precursor to the dipeptide carnosine, a significant intracellular buffer. It also functions as a neurotransmitter, interacting with glycine and GABA receptors. In contrast, this compound, also known as 3-sulfamoylpropanoic acid, is a synthetic compound primarily utilized as an intermediate in the synthesis of various pharmaceuticals. The substitution of the amino group in beta-alanine with an aminosulfonyl group dramatically alters the electronic properties and, consequently, the reactivity of the molecule. Understanding these differences is paramount for applications in drug design, peptide synthesis, and metabolic studies.

Chemical Structure and Properties

A direct comparison of the fundamental chemical properties of this compound and beta-alanine reveals key differences that underpin their reactivity.

PropertyThis compoundbeta-Alanine
Molecular Formula C₃H₇NO₄S[1][2][3]C₃H₇NO₂[4]
Molecular Weight 153.16 g/mol [1][2]89.09 g/mol [4]
pKa (Carboxylic Acid) ~4.07 (Predicted)3.55[4]
pKa (Amino/Aminosulfonyl Group) Acidic (Specific pKa not available)10.24 (Basic)[4]
Solubility in Water Data not availableSoluble[5][6]
Stability Stable under normal conditionsStable in powder form[4][5]

Comparative Reactivity Analysis

The primary difference in reactivity between the two molecules stems from the nature of the nitrogen-containing functional group.

Carboxylic Acid Reactivity

The carboxylic acid group in both molecules can undergo typical reactions such as esterification and amide bond formation. However, the reactivity of this group is influenced by the neighboring functional group. The aminosulfonyl group in this compound is strongly electron-withdrawing. This inductive effect is expected to decrease the pKa of the carboxylic acid, making it a stronger acid compared to a typical carboxylic acid. However, the predicted pKa of ~4.07 is slightly higher than that of beta-alanine's carboxylic acid (pKa 3.55). This could be due to the zwitterionic nature of beta-alanine in solution, where the protonated amino group has a strong electron-withdrawing effect.

In reactions where the carboxylate acts as a nucleophile, the more acidic nature of beta-alanine's carboxylic acid would make its conjugate base a weaker nucleophile. Conversely, in acid-catalyzed reactions like esterification, the electron-withdrawing nature of the aminosulfonyl group in this compound could make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Amino vs. Aminosulfonyl Group Reactivity

The most significant difference lies in the reactivity of the nitrogen atom.

  • Nucleophilicity: The primary amino group of beta-alanine is nucleophilic and readily participates in reactions such as acylation to form amides. In contrast, the nitrogen atom of the sulfonamide in this compound is significantly less nucleophilic. The adjacent sulfonyl group is strongly electron-withdrawing, delocalizing the lone pair of electrons on the nitrogen and reducing its availability for nucleophilic attack.

  • Acidity: The amino group of beta-alanine is basic, with a pKa of 10.24 for its conjugate acid. Conversely, the N-H bond in a sulfonamide is acidic. This means that under basic conditions, this compound can be deprotonated at the nitrogen to form an anion, which can then act as a nucleophile in certain reactions, such as alkylation.

Biological Significance and Signaling Pathways

Beta-Alanine

Beta-alanine is well-established as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine). Carnosine is a dipeptide found in high concentrations in muscle and brain tissue, where it acts as a potent intracellular pH buffer, an antioxidant, and a metal ion chelator. The ergogenic effects of beta-alanine supplementation in athletes are attributed to increased muscle carnosine levels.[7][8][9]

Furthermore, beta-alanine can act as a neurotransmitter. It is a known agonist at glycine receptors and a ligand for the G protein-coupled orphan receptor, TGR7 (MrgD).[4] Its structural similarity to GABA allows it to interact with GABA receptors, although with lower affinity.

Beta_Alanine_Pathway cluster_uptake Cellular Uptake cluster_synthesis Carnosine Synthesis cluster_neurotransmission Neurotransmission Beta-Alanine Beta-Alanine Carnosine_Synthase Carnosine_Synthase Beta-Alanine->Carnosine_Synthase Substrate Glycine_Receptor Glycine_Receptor Beta-Alanine->Glycine_Receptor Agonist GABA_Receptor GABA_Receptor Beta-Alanine->GABA_Receptor Ligand TGR7_MrgD TGR7_MrgD Beta-Alanine->TGR7_MrgD Ligand Carnosine Carnosine Carnosine_Synthase->Carnosine Product L-Histidine L-Histidine L-Histidine->Carnosine_Synthase Substrate

Caption: Biological roles of beta-alanine.
This compound

Currently, there is limited public information on the specific biological activities or signaling pathway involvement of this compound beyond its use as a synthetic intermediate in drug development.[10] However, the sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents. These compounds often exert their effects by inhibiting specific enzymes. Given its structural similarity to beta-alanine and GABA, it is plausible that this compound could be investigated for its potential to interact with GABA receptors or other neurological targets.

Experimental Protocols for Comparative Reactivity Assessment

To provide quantitative data for a direct comparison, the following experimental protocols are proposed.

Determination of pKa Values by Potentiometric Titration

This experiment will accurately determine the pKa values of the carboxylic acid and aminosulfonyl/amino groups.

pKa_Determination Sample_Solution Aqueous solution of This compound or beta-alanine pH_Meter Calibrated pH Meter Sample_Solution->pH_Meter Titrant Standardized NaOH solution Titrant->Sample_Solution Data_Acquisition Record pH vs. Volume of Titrant pH_Meter->Data_Acquisition Stir_Plate Magnetic Stir Plate Stir_Plate->Sample_Solution Analysis Plot Titration Curve Determine pKa values (Half-equivalence points) Data_Acquisition->Analysis

Caption: Workflow for pKa determination.

Methodology:

  • Prepare 0.1 M aqueous solutions of both this compound and beta-alanine.

  • Calibrate a pH meter using standard buffer solutions at pH 4, 7, and 10.

  • Place a known volume (e.g., 25 mL) of the sample solution in a beaker with a magnetic stir bar.

  • Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.5 mL).

  • Record the pH after each addition of NaOH.

  • Continue the titration until the pH has stabilized at a high value (e.g., pH 12).

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa values are determined from the pH at the half-equivalence points.

Comparative Kinetics of Fischer Esterification

This experiment will compare the rate of esterification of the carboxylic acid group of both compounds.

Esterification_Kinetics Reactants This compound or beta-alanine + Excess Ethanol + Acid Catalyst (e.g., H₂SO₄) Reaction_Vessel Constant Temperature Bath Reactants->Reaction_Vessel Sampling Withdraw aliquots at regular time intervals Reaction_Vessel->Sampling Quenching Quench reaction (e.g., add to cold water) Sampling->Quenching Analysis Quantify ester formation (e.g., GC-MS or HPLC) Quenching->Analysis Rate_Determination Plot [Ester] vs. Time Determine initial reaction rate Analysis->Rate_Determination

Caption: Workflow for esterification kinetics.

Methodology:

  • In separate reaction vessels, dissolve a known concentration of this compound and beta-alanine in a large excess of ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) to each vessel to initiate the reaction at a constant temperature.

  • At regular time intervals, withdraw an aliquot from each reaction mixture.

  • Quench the reaction immediately by adding the aliquot to a known volume of cold water.

  • Extract the ester into an organic solvent.

  • Analyze the concentration of the formed ester using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Plot the concentration of the ester versus time to determine the initial rate of reaction for each compound.

Assessment of Nucleophilicity via Acylation

This experiment will compare the nucleophilic reactivity of the amino group of beta-alanine and the aminosulfonyl group of this compound.

Acylation_Reactivity Reactants This compound or beta-alanine + Acylating Agent (e.g., Acetyl Chloride) + Base (for beta-alanine) Reaction_Monitoring Monitor disappearance of starting material and formation of product over time (e.g., ¹H NMR or LC-MS) Reactants->Reaction_Monitoring Kinetic_Analysis Determine rate constants for each reaction Reaction_Monitoring->Kinetic_Analysis

Caption: Workflow for acylation reactivity.

Methodology:

  • Conduct two separate reactions under identical conditions (solvent, temperature).

  • Reaction 1: React beta-alanine with an equimolar amount of an acylating agent (e.g., acetyl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct.

  • Reaction 2: React this compound with the same acylating agent. A base may not be necessary due to the acidity of the sulfonamide proton.

  • Monitor the progress of both reactions over time by taking aliquots and analyzing them using techniques such as ¹H NMR spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the starting material and the acylated product.

  • Determine the rate constants for both reactions to quantitatively compare the nucleophilicity.

Conclusion

The structural difference between the primary amino group in beta-alanine and the aminosulfonyl group in this compound leads to significant disparities in their chemical reactivity and biological roles. Beta-alanine is a basic, nucleophilic molecule with well-defined physiological functions. In contrast, this compound is an acidic, less nucleophilic compound whose biological activities are yet to be fully explored but holds potential based on the broad therapeutic applications of sulfonamides. The proposed experimental protocols provide a framework for researchers to quantify these differences in reactivity, offering valuable data for the design of novel pharmaceuticals and the study of structure-activity relationships.

References

Comparative Analysis of the Biological Activity of 3-(Aminosulfonyl)propanoic Acid Derivatives: A Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(aminosulfonyl)propanoic acid scaffold is a key pharmacophore in medicinal chemistry, serving as a versatile building block for the development of various therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects. This guide provides a comparative analysis of the biological activities of selected this compound derivatives, supported by available experimental data.

Antimicrobial Activity

Derivatives of this compound, particularly those incorporating thiazole and sulfonamide moieties, have shown promising antimicrobial properties. The introduction of various substituents on the core structure significantly influences their activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of N-(thiazol-2-yl)benzenesulfonamide Derivatives
CompoundDerivativeTarget OrganismMIC (µg/mL)
1 Isopropyl substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideS. aureus3.9[1][2]
2 Isopropyl substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideA. xylosoxidans3.9[1][2]
3 4-tert-butyl substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideMultiple strainsPotent activity[1][2]
4 4-isopropyl substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideMultiple strainsPotent activity[1][2]

MIC: Minimum Inhibitory Concentration

The data suggests that substitutions on the phenyl ring of the benzenesulfonamide moiety, such as isopropyl and tert-butyl groups, can lead to potent antibacterial activity.[1][2]

Anticancer Activity

Several derivatives of propanoic acid have been investigated for their potential as anticancer agents. The antiproliferative activity is highly dependent on the specific chemical modifications of the parent molecule.

Table 2: Anticancer Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Human Lung Adenocarcinoma Cells
CompoundDerivativeIC50 (µM)
5 Carboxylic acid with hydroxyimino fragment5.42[3]
6 Carboxylic acid with hydroxyimino fragment2.47[3]
7 Carbohydrazide with hydroxyimino fragment8.05[3]
8 Carbohydrazide with hydroxyimino fragment25.4[3]
Cisplatin (Reference) -11.71[3]

IC50: Half-maximal inhibitory concentration

The presence of a hydroxyimino (-C=NOH) functional group in the carboxylic acid derivatives (compounds 5 and 6) significantly enhanced their cytotoxic activity against A549 cells, with IC50 values surpassing that of the standard chemotherapeutic agent, cisplatin.[3]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) for the N-(thiazol-2-yl)benzenesulfonamide derivatives were determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight and then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL) in Mueller-Hinton broth.

  • Preparation of Compound Dilutions: The test compounds were serially diluted in the broth to achieve a range of concentrations.

  • Incubation: The bacterial inoculum was added to microtiter plate wells containing the different concentrations of the test compounds. The plates were then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that visibly inhibited bacterial growth.

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., A549) were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals were solubilized with a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Visualizations

General Synthetic Pathway for Amide Derivatives

The following diagram illustrates a general workflow for the synthesis of amide derivatives of this compound, which is a common strategy to explore structure-activity relationships.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Product 3-Aminosulfonylpropanoic_acid This compound Coupling Amide Coupling Reaction (e.g., using DCC, EDC) 3-Aminosulfonylpropanoic_acid->Coupling Amine Primary/Secondary Amine (R-NH2) Amine->Coupling Amide_Derivative This compound Amide Derivative Coupling->Amide_Derivative

Caption: General workflow for the synthesis of this compound amide derivatives.

Logical Relationship in Drug Discovery

The following diagram outlines the logical progression from compound synthesis to the evaluation of biological activity in the drug discovery process.

DrugDiscoveryLogic Synthesis Synthesis of Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Biological_Screening Biological Activity Screening (Antimicrobial, Anticancer, etc.) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: Logical flow in the discovery and optimization of biologically active compounds.

References

A Comparative Guide to the Quantitative Analysis of 3-(Aminosulfonyl)propanoic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-(Aminosulfonyl)propanoic acid, also known as homotaurine, in complex reaction mixtures is critical for process optimization, quality control, and pharmacokinetic studies. This guide provides a comprehensive comparison of prevalent analytical methodologies, including High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Capillary Zone Electrophoresis (CZE), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a relevant alternative, methods for the analysis of the structurally similar and biologically important compound, taurine, are also included for a broader comparative context.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key performance parameters of different analytical techniques for the quantification of this compound (Homotaurine) and Taurine.

Table 1: Quantitative Analysis of this compound (Homotaurine)

MethodDerivatizing AgentDetectionLinearity RangeLODLOQPrecision (%RSD)Key AdvantagesKey Disadvantages
HPLC-FLD o-Phthalaldehyde (OPA)/ N-acetylcysteineFluorescence (λex=340, λem=455 nm)0.015–0.625 µmol/mL[1]5.75 ng/mL[2]17.43 ng/mL[2]Intra-day: <3.22% Inter-day: 1.83%[2]Good sensitivity, widely available instrumentation.Requires derivatization, potential for derivative instability.
CZE-UV FluorescamineUV (205 nm)0.01-0.15% (m/m)0.004% (m/m)0.01% (m/m)-Rapid analysis time (20-25 min).Requires derivatization, lower sensitivity compared to HPLC-FLD and LC-MS/MS.
LC-MS/MS None (direct)MS/MSAnalyte dependentLow ng/mL to pg/mLLow ng/mL to pg/mLTypically <15%High sensitivity and selectivity, no derivatization needed.Higher equipment cost and complexity.

Table 2: Quantitative Analysis of Taurine (Alternative Analyte)

MethodDerivatizing AgentDetectionLinearity RangeLODLOQPrecision (%RSD)Key AdvantagesKey Disadvantages
HPLC-FLD o-Phthalaldehyde (OPA)/ SulfiteFluorescence0.5-15 mg/L0.141 mg/L-Intra-day: 2.858% Inter-day: 2.236%Sensitive and reliable.Derivatization step required.
LC-MS/MS None (direct)MS/MS0.1-50 µM-0.7 nM[3]-Very high sensitivity, no derivatization, fast analysis.[4]High instrument cost.
HPAEC-IPAD None (direct)Pulsed Amperometric10–80 μg/ml[3]0.01 μg/ml[3]-2.29%[3]No derivatization required.Specialized detector.
UV-Vis NinhydrinUV-Vis----Simple and cost-effective.Lower sensitivity and selectivity, prone to interferences.[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

HPLC-FLD Method for this compound with OPA Derivatization

This method is based on the pre-column derivatization of homotaurine with o-phthalaldehyde (OPA) and a thiol, followed by separation and fluorescence detection.

a) Reagents and Materials:

  • This compound (Homotaurine) standard

  • o-Phthalaldehyde (OPA)

  • N-acetylcysteine (NAC)

  • Boric acid buffer (pH 10.5)

  • Methanol (HPLC grade)

  • Potassium phosphate buffer (pH 7.0, 0.02 M)

  • Internal Standard (e.g., Histidine)

b) Derivatization Procedure: [2]

  • In an HPLC vial, mix 100 µL of the sample or standard solution with 100 µL of internal standard solution.

  • Add 700 µL of borate buffer (pH 10.5, 0.05 M).

  • Add 100 µL of OPA solution (0.01 M in methanol).

  • Add 100 µL of NAC solution (0.01 M in water).

  • Vortex the mixture for 10 seconds and allow it to react at room temperature for 10 minutes before injection.

c) Chromatographic Conditions: [2]

  • Column: RP-C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Potassium phosphate buffer (pH 7.0, 0.02 M)

  • Mobile Phase B: Methanol

  • Gradient Elution: A suitable gradient to separate the derivative from other components.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm.

CZE-UV Method for this compound with Fluorescamine Derivatization

This method involves the derivatization of homotaurine with fluorescamine and subsequent separation by capillary zone electrophoresis with UV detection.

a) Reagents and Materials:

  • This compound (Homotaurine) standard

  • Fluorescamine

  • Borate buffer (pH 9.2)

  • Internal Standard (e.g., Taurine)

  • Acetone

b) Derivatization Procedure:

  • To the sample or standard solution, add the internal standard.

  • Add a solution of fluorescamine in acetone.

  • The reaction proceeds at room temperature in a borate buffer (pH 9.2).

c) Electrophoretic Conditions:

  • Capillary: Fused-silica capillary

  • Electrolyte: 40 mM Borate buffer (pH 9.2)

  • Separation Voltage: +7 kV

  • Detection: UV at 205 nm

LC-MS/MS Method for Direct Analysis of Taurine and Derivatives

This method allows for the direct quantification of taurine and its derivatives without the need for derivatization, offering high sensitivity and specificity.[4]

a) Reagents and Materials:

  • Taurine standard

  • Ammonium acetate

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

b) Chromatographic Conditions: [4]

  • Column: Porous Graphitic Carbon (PGC) column (e.g., Hypercarb, 3 µm, 2.1 x 100 mm)

  • Mobile Phase: Isocratic elution with 10 mM ammonium acetate (pH 9.3)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

c) Mass Spectrometry Conditions: [4]

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a reaction mixture.

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Data Acquisition cluster_3 Data Analysis & Quantification Sample Reaction Mixture Sample Dilution Dilution Sample->Dilution IS_Spiking Internal Standard Spiking Dilution->IS_Spiking Derivatization Derivatization (if required) IS_Spiking->Derivatization Injection Injection into Analytical System Derivatization->Injection HPLC HPLC Separation Injection->HPLC CZE CZE Separation Injection->CZE LCMS LC-MS/MS Separation Injection->LCMS FLD Fluorescence Detection HPLC->FLD UV UV Detection CZE->UV MSMS Tandem MS Detection LCMS->MSMS Data Data Acquisition FLD->Data UV->Data MSMS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantitative analysis of this compound.

Logical Comparison of Analytical Techniques

This diagram provides a logical comparison of the key features of the discussed analytical techniques.

G HPLC-FLD HPLC-FLD Sensitivity Sensitivity HPLC-FLD->Sensitivity High Cost Cost HPLC-FLD->Cost Moderate Selectivity Selectivity HPLC-FLD->Selectivity High CZE-UV CZE-UV CZE-UV->Sensitivity Moderate CZE-UV->Cost Low to Moderate Speed Speed CZE-UV->Speed Fast LC-MS/MS LC-MS/MS LC-MS/MS->Sensitivity Very High LC-MS/MS->Cost High LC-MS/MS->Selectivity Very High LC-MS/MS->Speed Fast

Caption: Comparison of key attributes of analytical methods.

References

Establishing a Reference Standard for 3-(Aminosulfonyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-(Aminosulfonyl)propanoic acid with relevant alternatives, supported by detailed experimental protocols for establishing a reference standard. The information is intended to assist researchers in ensuring the quality and reliability of their work involving this compound.

Introduction to this compound

This compound, also known as 3-sulfamoylpropanoic acid, is an organic compound with the chemical formula C₃H₇NO₄S and a molecular weight of 153.16 g/mol [1][2][3]. It is a structural analog of important biological molecules such as taurine and homotaurine. Due to its structural similarities to GABA (gamma-aminobutyric acid), it and its analogs are of interest in neuroscience research[4][5][6][7]. The establishment of a well-characterized reference standard is crucial for accurate and reproducible research in these fields.

Comparative Analysis with Structural Analogs

The primary alternatives to this compound in research often include its structural analogs, taurine and homotaurine. The key differences and similarities are outlined below.

PropertyThis compoundTaurine (2-aminoethanesulfonic acid)Homotaurine (3-aminopropanesulfonic acid)
Molecular Formula C₃H₇NO₄SC₂H₇NO₃SC₃H₉NO₃S
Molecular Weight 153.16 g/mol [1][2][3]125.15 g/mol 139.17 g/mol [5]
Chemical Structure Contains a propanoic acid backbone with a sulfonamide group.Contains an ethanesulfonic acid backbone with an amino group.Contains a propanesulfonic acid backbone with an amino group.
Key Functional Groups Carboxylic acid, SulfonamideSulfonic acid, AmineSulfonic acid, Amine
Primary Applications in Research Investigated for its potential neurological effects due to its structural similarity to GABA.Studied for its role in various physiological processes, including neuromodulation and cardiovascular function[8].Investigated for its neuroprotective effects, particularly in the context of Alzheimer's disease[4][5].

Experimental Workflow for Establishing a Reference Standard

The following diagram illustrates the comprehensive workflow for the establishment of this compound as a reference standard.

Reference_Standard_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization and Purity Assessment cluster_finalization Finalization synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification hplc Purity by HPLC purification->hplc nmr Identity by NMR (¹H and ¹³C) hplc->nmr ms Identity by Mass Spectrometry nmr->ms ftir Functional Group Analysis by FTIR ms->ftir elemental Elemental Analysis ftir->elemental documentation Documentation and Certificate of Analysis elemental->documentation storage Stability and Storage documentation->storage

Workflow for establishing a reference standard.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments required to establish the reference standard.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is designed to determine the purity of this compound and to identify any potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution can be effective. For example, a mixture of a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile)[9][10].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As the compound lacks a strong chromophore, detection might be challenging. Derivatization or use of a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary. If using UV, detection at a low wavelength (e.g., 210 nm) should be attempted.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a known volume of the sample solution (e.g., 10 µL).

    • Run the gradient program.

    • Record the chromatogram and integrate the peak areas.

  • Purity Calculation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve the sample in a deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons in the propanoic acid chain. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound[11][12][13].

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming its identity[14].

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: A mass spectrometer, for example, one coupled with an electrospray ionization (ESI) source.

  • Procedure: A solution of the sample is introduced into the mass spectrometer.

  • Expected Results: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (153.16 g/mol )[1][2][3]. The fragmentation pattern can provide additional structural information[15][16].

Data Presentation

The quantitative data obtained from the characterization experiments should be summarized in a clear and concise table for easy comparison and assessment.

Analytical MethodParameterSpecificationResult
HPLCPurity≥ 98.0%[Insert Experimental Value]%
¹H NMRStructure ConfirmationConforms to structureConforms
¹³C NMRStructure ConfirmationConforms to structureConforms
Mass SpectrometryMolecular Weight153.16 ± 0.1[Insert Experimental Value]
Elemental Analysis%C, %H, %N, %STheoretical Values ± 0.4%[Insert Experimental Values]%

Conclusion

The establishment of a well-characterized reference standard for this compound is fundamental for ensuring the validity and reproducibility of research findings. By following the detailed experimental protocols outlined in this guide and comparing the results with established specifications, researchers can confidently use this compound in their studies. The comparison with its structural analogs, taurine and homotaurine, provides a broader context for its application in scientific investigations.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(Aminosulfonyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This comparison is based on established principles of bioanalytical method validation as outlined by the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5] The objective is to provide a foundational guide for developing and validating a robust analytical method for 3-(Aminosulfonyl)propanoic acid in a research or drug development setting.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the expected performance characteristics of two proposed analytical methods for this compound. These are extrapolated from methods developed for taurine and other small polar molecules.

Parameter HPLC with UV/Fluorescence Detection (with Derivatization) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity/Selectivity Moderate to High (dependent on derivatization and chromatography)Very High (based on mass-to-charge ratio)[6]
Linearity (r²) Typically >0.99[7]Typically >0.999[8]
Accuracy (% Recovery) 85-115%95-105%[7][8]
Precision (%RSD) <15%<10%[7]
Limit of Quantification (LOQ) ng/mL to low µg/mL rangepg/mL to low ng/mL range[8]
Throughput Lower (derivatization step increases time)Higher (direct injection is often possible)[7]
Matrix Effects Less prone, but interferences can occur.Can be significant (ion suppression/enhancement), requires careful management.
Cost Lower initial investment and operational cost.Higher initial investment and maintenance costs.

Experimental Protocols

Below are detailed, generalized methodologies for the two proposed analytical approaches. These should be optimized and fully validated for the specific matrix and intended use.

Method 1: HPLC with Pre-Column Derivatization and UV/Fluorescence Detection

This method is suitable for laboratories where LC-MS/MS is not available and relies on a chemical reaction to attach a chromophore or fluorophore to the analyte for detection.

1. Sample Preparation:

  • Aliquots of the sample (e.g., plasma, urine, or a formulated solution) are subjected to protein precipitation, typically by adding a threefold volume of a cold organic solvent like acetonitrile or methanol.

  • The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • The clear supernatant is transferred to a new tube for the derivatization step.

2. Derivatization:

  • An aliquot of the supernatant is mixed with a borate buffer to achieve an alkaline pH (typically pH 9-10).

  • A solution of a derivatizing agent, such as o-phthaldialdehyde (OPA) in the presence of a thiol, or fluorescamine in acetone, is added.[9][10][11]

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., room temperature for OPA, or elevated temperature for other reagents).[12]

  • The reaction is then quenched, often by acidification, to stabilize the derivative.

3. HPLC-UV/Fluorescence Analysis:

  • Chromatographic Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed, starting with a high aqueous component (e.g., phosphate buffer) and ramping up the organic component (e.g., acetonitrile or methanol).[9]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection:

    • For OPA derivatives, a fluorescence detector is used with excitation and emission wavelengths around 340 nm and 455 nm, respectively.

    • For other derivatives, a UV detector may be used at the wavelength of maximum absorbance of the derivative.[9]

4. Quantification:

  • A calibration curve is constructed by spiking known concentrations of a this compound reference standard into a blank matrix and subjecting these standards to the same sample preparation and derivatization procedure.

  • The peak area of the derivatized analyte is plotted against concentration, and a linear regression is applied.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and specificity and may not require derivatization.[7][13]

1. Sample Preparation:

  • Similar to the HPLC method, protein precipitation is a common first step for biological samples.

  • The supernatant can often be diluted with the initial mobile phase and directly injected, simplifying the workflow.

2. LC-MS/MS Analysis:

  • Chromatographic Column: A column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a modern aqueous C18 column, is often preferred.[10][14]

  • Mobile Phase:

    • For HILIC, the mobile phase typically consists of a high percentage of organic solvent (e.g., acetonitrile) with a smaller amount of aqueous buffer (e.g., ammonium formate or ammonium acetate).

    • For reversed-phase, an aqueous buffer with an organic modifier is used.

  • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often more sensitive for sulfonic acid-containing compounds.[15]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., an isotopically labeled version) are monitored. This provides high selectivity.

3. Quantification:

  • A calibration curve is prepared by spiking a reference standard into a blank matrix.

  • The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the analytical methods and their cross-validation.

G cluster_0 Method A: HPLC with Derivatization cluster_1 Method B: LC-MS/MS A1 Sample Preparation (Protein Precipitation) A2 Derivatization Reaction A1->A2 A3 HPLC Separation (Reversed-Phase) A2->A3 A4 UV/Fluorescence Detection A3->A4 A5 Data Analysis A4->A5 B1 Sample Preparation (Protein Precipitation/Dilution) B2 LC Separation (HILIC or Aqueous C18) B1->B2 B3 Mass Spectrometry (ESI-, MRM) B2->B3 B4 Data Analysis B3->B4

Caption: Workflow comparison of HPLC and LC-MS/MS methods.

G start Define Analytical Requirements (Matrix, Concentration Range) dev_A Develop Method A (e.g., HPLC-UV) start->dev_A dev_B Develop Method B (e.g., LC-MS/MS) start->dev_B val_A Validate Method A (Accuracy, Precision, Linearity, etc.) dev_A->val_A cross_val Cross-Validation: Analyze the same set of samples by both validated methods val_A->cross_val val_B Validate Method B (Accuracy, Precision, Linearity, etc.) dev_B->val_B val_B->cross_val compare Compare Results: Statistical Analysis (e.g., Bland-Altman plot, correlation) cross_val->compare conclusion Conclusion on Method Interchangeability and Selection of Primary Method compare->conclusion

Caption: Logical workflow for analytical method cross-validation.

References

Safety Operating Guide

Proper Disposal of 3-(Aminosulfonyl)propanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of 3-(Aminosulfonyl)propanoic acid, addressing essential safety and logistical considerations.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Summary of Safety and Disposal Parameters

The following table summarizes key information for the safe handling and disposal of this compound.

ParameterInformationSource
Hazard Class Acute Toxicity 3 (Oral)[1]
Signal Word Danger[1]
Hazard Statements H301 (Toxic if swallowed)[1]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.
Spill Containment Absorb spill with inert, non-combustible material (e.g., vermiculite, sand).
Empty Containers Treat as hazardous waste unless properly decontaminated (triple-rinsed).

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service. For dilute aqueous solutions, neutralization may be an option prior to disposal, subject to local regulations and institutional policies.

Experimental Protocol: Neutralization of Dilute Aqueous Waste

This protocol outlines a general procedure for neutralizing acidic waste. Always consult your institution's specific guidelines before proceeding.

  • Preparation: Don the required PPE and work within a chemical fume hood.

  • Dilution: If the waste is concentrated, dilute it by slowly adding the acidic solution to a large volume of cold water. Never add water to acid.

  • Neutralizing Agent Preparation: Prepare a dilute solution of a base, such as sodium bicarbonate or 1M sodium hydroxide.

  • Neutralization: While stirring the diluted acidic waste, slowly add the basic solution. The reaction may be exothermic, so proceed with caution.

  • pH Monitoring: Periodically check the pH of the solution using a pH meter or pH paper.

  • Completion: Continue adding the neutralizing agent until the pH of the solution is within a neutral range, typically between 6.0 and 9.0.[2][3]

  • Final Disposal: Transfer the neutralized solution to a designated hazardous waste container, label it clearly, and arrange for disposal through your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 3-(Aminosulfonyl)propanoic acid waste for disposal ppe Wear appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste or Concentrated Liquid assess_waste->solid_waste Solid or Concentrated dilute_waste Dilute Aqueous Waste assess_waste->dilute_waste Dilute Aqueous package_solid Package in a clearly labeled, sealed, and compatible hazardous waste container. solid_waste->package_solid consult_ehs_dilute Consult institutional and local regulations for neutralization. dilute_waste->consult_ehs_dilute contact_ehs_solid Contact EHS for pickup and professional disposal. package_solid->contact_ehs_solid end End: Waste properly disposed contact_ehs_solid->end neutralization_allowed Neutralization Permitted? consult_ehs_dilute->neutralization_allowed neutralization_allowed->package_solid No neutralize Perform neutralization protocol in a fume hood. Monitor pH to 6.0-9.0. neutralization_allowed->neutralize Yes package_neutralized Package neutralized solution in a labeled hazardous waste container. neutralize->package_neutralized contact_ehs_neutralized Contact EHS for pickup and professional disposal. package_neutralized->contact_ehs_neutralized contact_ehs_neutralized->end

References

Essential Safety and Operational Guidance for 3-(Aminosulfonyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 3-(Aminosulfonyl)propanoic acid, a compound demanding rigorous safety protocols due to its acute oral toxicity.

This document provides immediate and essential safety and logistical information for laboratory personnel working with this compound. Adherence to these procedures is critical to ensure personal safety and regulatory compliance.

Hazard Communication

This compound is classified as acutely toxic if swallowed. The primary hazard information is summarized in the table below.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)Danger H301: Toxic if swallowed[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in the laboratory when this compound is being handled.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required. A full-face shield must be worn over the goggles, especially when handling the solid outside of a certified chemical fume hood or during any transfer process that could generate dust.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double-gloving is advised. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected.
Body Protection Laboratory Coat and Chemical-Resistant ApronA fully buttoned laboratory coat is the minimum requirement. When handling larger quantities or when there is a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection N95 Respirator or HigherDue to the solid nature of the compound and the potential for dust generation, a NIOSH-approved N95 respirator is the minimum requirement. For procedures with a higher likelihood of aerosolization, a higher level of respiratory protection, such as a half-mask respirator with P100 filters, should be considered.

Operational Plan: A Step-by-Step Guide

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

3.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it. Isolate it in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) office.

  • Storage: Store the container in a designated, well-ventilated, and clearly labeled area for toxic solids. This area should be separate from incompatible materials such as strong oxidizing agents. The storage location should be cool and dry.

3.2. Handling and Use

  • Controlled Environment: All handling of solid this compound that could generate dust, such as weighing or transferring, must be conducted within a certified chemical fume hood.

  • Weighing: Use a disposable weighing boat or paper. After weighing, carefully fold the paper or boat to contain the solid and transfer it to the reaction vessel.

  • Spill Prevention: Use a secondary container when transporting the chemical within the laboratory.

  • Avoid Dust Generation: Handle the solid gently to minimize the creation of dust.

  • Good Housekeeping: Clean the work area (fume hood surface, balance) with a damp cloth or paper towel after each use to remove any residual dust. Dispose of the cleaning materials as hazardous waste.

3.3. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Small Spill (in a fume hood): Carefully scoop up the solid material with a dustpan and brush or other appropriate tools, avoiding dust generation. Place the material into a sealed, labeled container for hazardous waste. Clean the area with a damp cloth.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert others in the vicinity. Contact your institution's EHS office for assistance with cleanup.

Disposal Plan

All waste materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: This includes excess reagent, contaminated weighing paper, gloves, and any other solid materials that have come into contact with the chemical. Place all solid waste in a clearly labeled, sealed, and puncture-resistant container designated for toxic solid waste.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a designated, sealed, and labeled hazardous waste container for toxic organic liquids.

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plasticware.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not pour any waste down the drain.

Safe Handling Workflow Diagram

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Need to use This compound ppe Don appropriate PPE: - Goggles & Face Shield - Double Gloves (Nitrile) - Lab Coat & Apron - N95 Respirator start->ppe fume_hood Work only in a certified chemical fume hood ppe->fume_hood weigh Weigh solid using disposable boat/paper fume_hood->weigh transfer Transfer to reaction vessel weigh->transfer experiment Perform experiment transfer->experiment solid_waste Collect solid waste (gloves, paper, excess chemical) in labeled hazardous waste container experiment->solid_waste liquid_waste Collect liquid waste (solutions, rinsate) in labeled hazardous waste container experiment->liquid_waste decontaminate Decontaminate work area with damp cloth experiment->decontaminate remove_ppe Remove PPE and wash hands thoroughly solid_waste->remove_ppe liquid_waste->remove_ppe dispose_cleaning Dispose of cleaning materials as hazardous waste decontaminate->dispose_cleaning dispose_cleaning->remove_ppe end End remove_ppe->end

Caption: Workflow for the safe handling of this compound.

References

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